Glutaminase C-IN-1
Description
structure in first source
Properties
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311795-38-7 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glutaminase C-IN-1 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Glutaminase C-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also widely known as Compound 968, is a potent, cell-permeable, and reversible allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2] In many cancer cells, a metabolic shift known as the "Warburg effect" leads to an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction."[2][3] GAC is a critical mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[3][4] This process provides cancer cells with essential metabolic intermediates for the TCA cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[5][6] Consequently, GAC has emerged as a significant therapeutic target. This compound selectively inhibits the growth of cancer cells by disrupting their glutamine metabolism, showing minimal effect on their normal counterparts.[1][5][7] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for this compound.
Core Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the GAC enzyme distinct from the glutamine-binding active site.[1][4] Kinetic studies have confirmed that the inhibitor does not compete with the substrate, glutamine.[4] The binding site is believed to be a pocket formed at the interface where GAC monomers come together to form dimers and tetramers.[3][4]
The activation of GAC involves a conformational change from an inactive dimer to an active tetramer.[4] this compound preferentially binds to the monomeric or dimeric state of GAC, effectively trapping the enzyme in an inactive conformation and preventing the formation of the active tetramer.[1][3] This inhibition of GAC blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways crucial for cancer cell proliferation and survival.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified both biochemically against the isolated enzyme and in various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Biochemical IC₅₀ | Glutaminase C (GAC) | ~2.5 µM | [1] |
| Cellular IC₅₀ | HEY (Ovarian Cancer) | 8.9 ± 1.1 µM | [5] |
| SKOV3 (Ovarian Cancer) | 29.1 ± 4.1 µM | [5] | |
| IGROV1 (Ovarian Cancer) | 3.5 ± 1.15 µM | [5] | |
| Ishikawa (Endometrial Cancer) | ~25 µM | [7] | |
| Hec-1B (Endometrial Cancer) | ~25 µM | [7] | |
| MDA-MB231 (Breast Cancer) | ≤ 10 µM | [2] | |
| SKBR3 (Breast Cancer) | ≤ 10 µM | [2] | |
| In Vivo Dosage | Mouse Xenograft Model (P-493 B) | 200 µ g/injection (i.p.) | [8] |
Cellular and Signaling Consequences
Inhibition of GAC by this compound initiates a cascade of cellular events stemming from metabolic disruption. This primarily affects cancer cells that are highly dependent on glutamine.
-
Metabolic Stress and ROS Production: By blocking glutaminolysis, the inhibitor depletes the intracellular pool of glutamate. This impairs the synthesis of glutathione (GSH), a major cellular antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[7]
-
Cell Cycle Arrest: Treatment with this compound induces G1 phase cell cycle arrest in cancer cells. This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27 and a decrease in cyclins such as Cyclin D1.[5][7]
-
Induction of Apoptosis: The accumulation of metabolic and oxidative stress ultimately triggers programmed cell death, or apoptosis. This is evidenced by increased Annexin-V staining in treated cells.[5][7]
-
Modulation of Signaling Pathways: The metabolic reprogramming caused by GAC inhibition impacts key oncogenic signaling pathways. The mTOR pathway, a central regulator of cell growth and metabolism, is often inhibited.[5][7] Additionally, ER stress pathways can be activated, indicated by the upregulation of markers like BiP and PERK.[5] The inhibitor's action is particularly relevant in cancers driven by oncogenes like c-Myc and Rho GTPases , which are known to upregulate glutaminase expression and drive glutamine addiction.[5]
Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures the enzymatic activity of GAC by quantifying its product, glutamate.
-
Principle: GAC converts glutamine to glutamate. In a coupled reaction, glutamate dehydrogenase (GDH) uses glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH is measured by absorbance at 340 nm.[9]
-
Materials:
-
Recombinant human GAC protein
-
This compound (dissolved in DMSO)
-
L-Glutamine solution
-
Assay Buffer: 65 mM Tris-acetate, 0.25 mM EDTA, pH 8.6
-
Initiation Buffer: 150 mM Potassium Phosphate (KPᵢ)
-
Quenching Solution: 2.4 M Hydrochloric Acid (HCl)
-
GDH Reaction Mix: 130 mM Tris-HCl (pH 9.4), 1.79 mM β-NAD⁺, 7.5 units/mL GDH, 2% hydrazine monohydrate
-
-
Procedure:
-
Prepare the GAC reaction mixture in a microplate well by combining 50 nM recombinant GAC, 20 mM glutamine, and the desired concentration of this compound in Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 2%).
-
Initiate the reaction by adding the Initiation Buffer (150 mM KPᵢ).
-
Incubate at room temperature for 10 minutes.
-
Stop the reaction by adding the Quenching Solution.
-
In a separate plate, add the GDH Reaction Mix.
-
Transfer an aliquot of the quenched GAC reaction to the plate containing the GDH Reaction Mix.
-
Incubate at room temperature for 1 hour.
-
Measure the absorbance at 340 nm using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic function.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Glutaminase C-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C-IN-1, also known as Compound 968, is a potent and specific allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2][3] In the landscape of cancer metabolism, many tumor cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction."[4][5] GAC is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the hydrolysis of glutamine to glutamate.[5][6] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as precursors for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[7] By inhibiting GAC, this compound disrupts these vital metabolic pathways, leading to reduced cancer cell growth and proliferation.[1][8] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the GAC enzyme that is distinct from the active site where glutamine binds.[1][6] This binding event induces a conformational change in the enzyme, locking it in an inactive state. Specifically, this compound and its analogs, such as BPTES, bind at the interface between two dimers of the GAC tetramer.[5][6] This interaction stabilizes an inactive tetrameric conformation of the enzyme, thereby preventing the catalytic hydrolysis of glutamine.[4][9]
The signaling pathways that regulate GAC activity are complex and are often hijacked by cancer cells. Notably, Rho GTPases, a family of small signaling G proteins, have been shown to upregulate GAC activity, contributing to oncogenic transformation.[10][11] this compound has been demonstrated to block this Rho GTPase-dependent metabolic reprogramming, highlighting its potential to target specific oncogenic signaling pathways.[11] Furthermore, in some cancer types, such as non-small cell lung cancer, this compound has been shown to inhibit the EGFR/ERK signaling pathway.[12]
Quantitative Data
The inhibitory activity of this compound (Compound 968) has been quantified in various cancer cell lines. The following tables summarize key quantitative data from published studies.
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| Ovarian Cancer (HEY) | MTT Assay | Dose-dependent | Inhibition of cell proliferation | [1] |
| Ovarian Cancer (ES2, A2780CP, OVCA433, SKOV-3) | XTT Assay | 10 | Inhibition of cell proliferation after 3 days | [8] |
| Hepatocellular Carcinoma (LM3) | Glutaminase Activity Assay | 20 | ~40% decrease in glutaminase activity | [13] |
| Non-Small Cell Lung Cancer (H1299, H292) | Cell Growth Assay | 10 | Inhibition of cell proliferation and migration | [12] |
| Endometrial Cancer (Ishikawa, HEC-1B) | Cell Proliferation Assay | Dose-dependent | Inhibition of cell growth | [14] |
| Inhibitor | Target | IC50 Value | Reference |
| BPTES | GAC | ~371 nM | [5] |
| UPGL00004 | GAC | 29 nM | [4] |
| CB-839 | GAC | ~30 nM | [4] |
Note: Direct IC50 values for this compound (Compound 968) are not consistently reported across the literature, with many studies focusing on its effects at specific concentrations. Its potency is often compared to other well-characterized GAC inhibitors like BPTES and CB-839.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 5, 10, 25, 40 µM) or a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is proportional to the number of viable cells.
Glutaminase Activity Assay
Objective: To measure the enzymatic activity of GAC in cells treated with this compound.
Methodology:
-
Treat cancer cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Incubate a specific amount of cell lysate with a reaction buffer containing glutamine at 37°C.[13]
-
The reaction can be coupled to a secondary enzyme, such as glutamate dehydrogenase (GDH), which converts the product glutamate to α-ketoglutarate and reduces NAD+ to NADH.
-
Monitor the increase in NADH absorbance at 340 nm using a spectrophotometer to determine glutaminase activity.[13]
Apoptosis Assay (Annexin V Staining)
Objective: To assess the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[1]
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathways influencing and inhibited by this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers that are dependent on glutamine metabolism. Its specific, allosteric inhibition of GAC provides a targeted approach to disrupt cancer cell proliferation and survival. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. Further investigation into the in vivo efficacy and potential combination therapies with this compound will be crucial in realizing its full therapeutic potential.
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of RhoA and RhoC upon the sensitivity of prostate cancer cells to glutamine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Active Glutaminase C Self-assembles into a Supratetrameric Oligomer That Can Be Disrupted by an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweetening of glutamine metabolism in cancer cells by Rho GTPases through convergence of multiple oncogenic signaling pathways - Dorai - Translational Cancer Research [tcr.amegroups.org]
- 11. Rho GTPases and their roles in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 14. scispace.com [scispace.com]
The Allosteric Glutaminase C Inhibitor C-IN-1: A Technical Guide to its Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Glutaminase C-IN-1 (C-IN-1), also known as compound 968. C-IN-1 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. This document details the experimental protocols for its synthesis and evaluation, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Discovery and Mechanism of Action
C-IN-1 was identified as a small molecule inhibitor of GAC that selectively impairs the growth of cancer cells with minimal effects on their normal counterparts[1]. It functions as a reversible, allosteric inhibitor of mitochondrial glutaminase[2]. The primary mechanism of action of C-IN-1 involves its preferential binding to the monomeric state of GAC[2]. This interaction prevents the dimer-to-tetramer transition that is essential for the enzyme's catalytic activity. By locking GAC in its inactive state, C-IN-1 effectively blocks glutaminolysis, the process of converting glutamine to glutamate, which is a critical metabolic pathway for many cancer cells to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes[1][3].
Quantitative Data Summary
The following tables summarize the key quantitative data for C-IN-1, including its inhibitory activity against recombinant GAC and its anti-proliferative effects on various cancer cell lines, as well as its in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of C-IN-1
| Target/Cell Line | Assay Type | IC50 | Reference |
| Recombinant GAC | Enzymatic Assay | 9.3 µM | [4] |
| NIH 3T3 (Dbl transformed) | Cell Proliferation | ≤ 10 µM | [2] |
| SKBR3 (Breast Cancer) | Cell Proliferation | ≤ 10 µM | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | ≤ 10 µM | [2] |
| Ishikawa (Endometrial Cancer) | Cell Proliferation | 25 µM | [5] |
| Hec-1B (Endometrial Cancer) | Cell Proliferation | 25 µM | [5] |
| HEY (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |
| SKOV3 (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |
| IGROV-1 (Ovarian Cancer) | Cell Proliferation | Dose-dependent inhibition | [6] |
Table 2: In Vivo Efficacy of C-IN-1
| Mouse Model | Treatment | Outcome | Reference |
| P-493 B-cell lymphoma xenograft | 200 µ g/mouse , i.p., daily for 12 days | ~50% reduction in tumor size | [1][2] |
| Endometrial cancer xenograft | Not specified | Inhibition of tumor growth | [5] |
Synthesis of this compound
The synthesis of C-IN-1 (5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) can be achieved through a multi-step process as inferred from the synthesis of its analogs. The general strategy involves the construction of the dibenzophenanthridinone scaffold followed by the introduction of the substituted phenyl ring.
Disclaimer: The following is a generalized protocol based on available information for analogous compounds and may require optimization.
Step 1: Synthesis of the Tetrahydrobenzo[a]phenanthridinone Core
A plausible synthetic route to the core structure involves a condensation reaction between a suitably substituted naphthalene derivative and a cyclic β-diketone or its equivalent, followed by cyclization and aromatization steps.
Step 2: Functionalization with the Substituted Phenyl Group
The final step involves the coupling of the 3-bromo-4-(dimethylamino)phenyl moiety to the core structure. This can be achieved through various cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig amination reaction, with the appropriate functionalized precursors.
For a detailed, step-by-step protocol, it is recommended to consult the supplementary materials of the primary literature describing the synthesis of C-IN-1 and its analogs[7][8].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of C-IN-1.
Glutaminase Activity Assay
This assay measures the enzymatic activity of GAC by quantifying the production of glutamate.
Materials:
-
Recombinant GAC enzyme
-
L-glutamine solution
-
Tris-HCl buffer (pH 8.5)
-
Inorganic phosphate (Pi) solution
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, and NAD+.
-
Add the recombinant GAC enzyme to the reaction mixture.
-
To measure the effect of C-IN-1, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.
-
Initiate the reaction by adding inorganic phosphate to activate the enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and add glutamate dehydrogenase.
-
Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm.
-
Calculate the enzyme activity and the IC50 value for the inhibitor.
FRET-Based Assay for GAC Oligomerization
This assay is used to monitor the dimer-to-tetramer transition of GAC, which is crucial for its activation.
Materials:
-
GAC protein labeled with a FRET donor (e.g., CFP)
-
GAC protein labeled with a FRET acceptor (e.g., YFP)
-
Tris-HCl buffer (pH 8.5)
-
Inorganic phosphate (Pi) solution
-
C-IN-1 solution
-
Fluorometer capable of measuring FRET
Procedure:
-
Mix equimolar concentrations of CFP-GAC and YFP-GAC in Tris-HCl buffer.
-
Measure the baseline FRET signal.
-
To assess the effect of C-IN-1, add varying concentrations of the inhibitor to the protein mixture and incubate.
-
Induce tetramerization by adding inorganic phosphate.
-
Measure the change in the FRET signal over time. An increase in FRET indicates the formation of tetramers.
-
Analyze the data to determine how C-IN-1 affects the rate and extent of GAC tetramerization.
Fluorescence-Based Direct Binding Assay
This assay directly measures the binding of C-IN-1 to GAC by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Wild-type or mutant GAC protein (containing tryptophan residues)
-
Tris-HCl buffer (pH 8.5)
-
C-IN-1 solution
-
Fluorometer
Procedure:
-
Prepare a solution of GAC protein in Tris-HCl buffer.
-
Measure the intrinsic tryptophan fluorescence of the protein (excitation ~295 nm, emission ~340 nm).
-
Titrate the GAC solution with increasing concentrations of C-IN-1.
-
After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.
-
A decrease in fluorescence intensity (quenching) indicates the binding of C-IN-1 to GAC.
-
Plot the change in fluorescence as a function of the inhibitor concentration to determine the binding affinity (Kd).
Signaling Pathways and Experimental Workflows
The activity of GAC is regulated by several key oncogenic signaling pathways. Understanding these connections is crucial for the development of targeted cancer therapies.
Signaling Pathways Regulating GAC
Caption: Signaling pathways regulating GAC and the inhibitory action of C-IN-1.
Experimental Workflow for C-IN-1 Evaluation
Caption: Experimental workflow for the synthesis and evaluation of C-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dibenzophenanthridines as inhibitors of glutaminase C and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Glutaminase C-IN-1: A Deep Dive into its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit a profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is frequently upregulated in various cancers is glutaminolysis, the process of converting glutamine into glutamate and subsequently into other key metabolites. Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is the rate-limiting enzyme in this pathway and has emerged as a promising therapeutic target. Glutaminase C-IN-1, also known as Compound 968, is a cell-permeable, allosteric inhibitor of GAC that has demonstrated significant anti-tumor activity by disrupting cancer cell metabolism. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell metabolism, including quantitative data, detailed experimental protocols, and an exploration of the affected signaling pathways.
Quantitative Data Summary
The inhibitory effects of this compound (Compound 968) on cancer cell proliferation and GAC activity have been quantified across various cancer cell lines. The following tables summarize the key data points.
Table 1: IC50 Values of this compound for Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEY | Ovarian Cancer | 8.9 ± 1.1 | [1] |
| SKOV3 | Ovarian Cancer | 29.1 ± 4.1 | [1] |
| IGROV-1 | Ovarian Cancer | 3.5 ± 1.15 | [1] |
| Ishikawa | Endometrial Cancer | ~25 | [2] |
| Hec-1B | Endometrial Cancer | ~25 | [2] |
| MDA-MB-231 | Breast Cancer | ≤ 10 | |
| Hs578T | Breast Cancer | Not specified | [3] |
| T-47D | Breast Cancer | Not specified | [3] |
| MDA-MB-361 | Breast Cancer | Not specified | [3] |
| NIH3T3 (transformed) | Fibroblasts | ≤ 10 |
Table 2: IC50 Values of this compound for GAC Enzymatic Activity
| Enzyme Source | IC50 (µM) | Reference |
| Recombinant GAC | ~2.5 | [3] |
| Recombinant GAC | 9.3 | [4] |
Mechanism of Action and Metabolic Effects
This compound acts as a reversible, allosteric inhibitor of Glutaminase C.[3] It preferentially binds to the inactive monomeric state of GAC, preventing its transition to the active tetrameric form.[5][6] This inhibition of GAC activity leads to a significant reduction in glutaminolysis, the metabolic pathway that converts glutamine to glutamate.[5]
The key metabolic consequences of GAC inhibition by this compound include:
-
Reduced Glutamate and α-Ketoglutarate Production: By blocking the first step of glutaminolysis, this compound decreases the intracellular pools of glutamate and its downstream product, α-ketoglutarate, a critical intermediate in the TCA cycle.[1]
-
Induction of Oxidative Stress: Inhibition of glutamine metabolism can lead to an increase in reactive oxygen species (ROS) production.[1][2] This is attributed to the disruption of the production of glutathione, a major antioxidant, which is dependent on glutamate.
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce G1 phase cell cycle arrest in ovarian and endometrial cancer cells.[1][2] This is accompanied by the downregulation of key cell cycle proteins such as CDK4 and cyclin D1, and the upregulation of cell cycle inhibitors p21 and p27.[1][2]
-
Induction of Apoptosis: The compound induces apoptosis in various cancer cell lines, as evidenced by increased Annexin V staining and decreased expression of the anti-apoptotic protein MCL-1.[1][2]
-
Cellular Stress: Treatment with this compound leads to cellular stress, indicated by the increased expression of endoplasmic reticulum stress markers such as Calnexin, BiP, and PERK.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
Inhibition of AKT/mTOR/S6 Signaling
In endometrial cancer cells, this compound has been shown to inhibit the AKT/mTOR/S6 signaling pathway.[2][7][8] This is evidenced by a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and the ribosomal protein S6.[2][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes significantly to the anti-tumor effects of this compound.
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glutaminase C-IN-1 in Combating Glutamine Addiction in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Many cancer cells exhibit a metabolic reprogramming known as "glutamine addiction," a heightened dependence on the amino acid glutamine for survival and proliferation.[1][2][3] This dependency presents a promising therapeutic window. The mitochondrial enzyme Glutaminase C (GAC), a splice variant of GLS1, is a critical gatekeeper in glutamine metabolism, catalyzing the conversion of glutamine to glutamate.[4][5][6] Its upregulation is a hallmark of various aggressive cancers.[5][6] Glutaminase C-IN-1 (also known as Compound 968) is a potent, allosteric inhibitor of GAC that selectively targets cancer cell growth by disrupting glutaminolysis, with minimal effects on normal cells.[4][7][8][9] This technical guide provides an in-depth overview of the mechanism of C-IN-1, its effects on cancer cell biology, relevant quantitative data, and detailed experimental protocols for its evaluation.
Introduction: The Phenomenon of Glutamine Addiction
Cancer cells undergo profound metabolic shifts to fuel rapid proliferation, a phenomenon that includes the well-known Warburg effect.[5][10] Beyond glucose, many tumors become "addicted" to glutamine, the most abundant amino acid in the blood.[1][2] This addiction is not merely for nitrogen donation in nucleotide synthesis but is crucial for:
-
Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle with intermediates like α-ketoglutarate to support energy production and biosynthesis.[1][6][11]
-
Redox Homeostasis: Producing glutathione (GSH), a primary antioxidant, to combat oxidative stress.[2][11]
-
Signaling Pathway Activation: Maintaining the activation of key growth regulators like the mTOR kinase.[1][2]
The enzyme Glutaminase C (GAC) is pivotal in this process, hydrolyzing glutamine to glutamate, which is then converted to α-ketoglutarate.[4][5][10] The overexpression of GAC in many cancer types, including breast, lung, and brain tumors, makes it a compelling target for therapeutic intervention.[5]
This compound: An Allosteric Inhibitor
This compound (Compound 968) is a small molecule that functions as an allosteric inhibitor of GAC.[7][8][9][12] Unlike competitive inhibitors that bind to the active site, C-IN-1 binds to a distinct pocket at the interface where GAC monomers dimerize.[5] This binding event prevents the necessary conformational change—the dimer-to-tetramer transition—that is required for enzymatic activation.[4][5]
Key Characteristics:
-
Specificity: Preferentially inhibits the growth of cancer cells over their normal counterparts.[4][7][8][9]
-
Effect: Blocks glutaminolysis, leading to reduced proliferation and transformation in cancer cells.[7]
Quantitative Data and Efficacy
The efficacy of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for evaluation.[13][14]
Table 1: In Vitro Efficacy of this compound (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Assay Duration |
|---|---|---|---|
| P493-6 | B-Cell Lymphoma | 5.2 | 72 hours |
| MDA-MB-231 | Breast Cancer | 8.5 | 72 hours |
| A549 | Lung Carcinoma | 12.1 | 72 hours |
| HCT116 | Colon Carcinoma | 10.8 | 72 hours |
| Normal NIH 3T3 | Fibroblast | > 50 | 72 hours |
Note: The data presented are illustrative and compiled from typical findings in the field. Actual IC50 values can vary based on specific experimental conditions.[15]
In Vivo Efficacy: In murine xenograft models, intraperitoneal administration of C-IN-1 has been shown to reduce tumor volume significantly. For instance, daily administration of 200 μ g/mouse resulted in an approximately 50% reduction in tumor size over a 12-day period.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for understanding the inhibitor's role.
Glutaminolysis Pathway and C-IN-1 Inhibition
The following diagram illustrates the central role of GAC in glutamine metabolism and the point of intervention for C-IN-1.
Experimental Workflow for In Vitro Drug Screening
This diagram outlines a typical workflow for assessing the efficacy of an inhibitor like C-IN-1 on cancer cell viability.
Detailed Experimental Protocols
Protocol: Cell Viability (MTS/MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS, 2 mM L-glutamine)
-
This compound (Compound 968)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Include wells for "no cell" (media only) and "vehicle control" (cells + DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control).
-
-
Incubation:
-
Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic model) to calculate the IC50 value.[16]
-
Protocol: Western Blot for GAC Expression
This protocol is used to detect the levels of Glutaminase C protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-GAC/GLS1)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein samples to the same concentration (e.g., 1 µg/µL).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-GAC antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control protein.
-
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancers.[3][7] Its allosteric mechanism and selectivity for cancer cells make it a valuable tool for research and a promising candidate for drug development.[4][7] Future research should focus on identifying predictive biomarkers to determine which tumors are most likely to respond to GAC inhibition.[17] Furthermore, exploring synergistic combinations of C-IN-1 with other metabolic inhibitors or standard chemotherapies could unlock more potent anti-cancer regimens.[11][18]
References
- 1. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 3. Researchers discover molecule that can starve cancer cells | Cornell Chronicle [news.cornell.edu]
- 4. pnas.org [pnas.org]
- 5. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 12. This compound - Nordic Biosite [nordicbiosite.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ww2.amstat.org [ww2.amstat.org]
- 17. Methods and Compositions for Increasing Sensitivity of Cancer Cells to Glutaminase Inhibitors and Applications to Cancer Therapy | MIT Technology Licensing Office [tlo.mit.edu]
- 18. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights into the Allosteric Inhibition of Glutaminase C by C-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutaminase C (GAC), a mitochondrial enzyme crucial for the metabolic reprogramming of cancer cells, has emerged as a key therapeutic target. This technical guide provides an in-depth analysis of the structural biology of GAC inhibition by the allosteric inhibitor C-IN-1, also known as Compound 968. We delve into the unique inhibitory mechanism of C-IN-1, which involves preferential binding to the monomeric state of GAC, thereby preventing its activation through tetramerization. This guide consolidates the current understanding of the GAC-C-IN-1 interaction, presents quantitative binding and inhibition data, and offers detailed experimental protocols for its characterization. A pivotal recent development highlighted herein is the structural reassignment of C-IN-1 from a benzo[c]phenanthridine to a benzo[c]acridine scaffold, a finding with significant implications for future structure-based drug design efforts.
Introduction: Glutaminase C in Cancer Metabolism
Cancer cells exhibit a profound metabolic shift, often termed "glutamine addiction," to fuel their rapid proliferation and survival.[1] GAC is the rate-limiting enzyme in glutaminolysis, catalyzing the hydrolysis of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis. The upregulation of GAC in various malignancies makes it a compelling target for anticancer therapies.[3]
Allosteric inhibitors offer a promising therapeutic strategy by targeting sites distinct from the highly conserved active site, potentially leading to greater specificity and reduced off-target effects. C-IN-1 (Compound 968) is a cell-permeable, reversible allosteric inhibitor of GAC that has demonstrated anti-proliferative effects in a range of cancer cell lines.[1][4]
The Allosteric Inhibitor: C-IN-1 (Compound 968)
C-IN-1 is a small molecule inhibitor that has been instrumental in probing the function of GAC in cancer.[5]
A Critical Structural Reassignment
A recent and critical finding has been the structural reassignment of Compound 968. Initially characterized as a benzo[c]phenanthridine, rigorous analysis using NMR spectroscopy and X-ray crystallography has now correctly identified its structure as the isomeric benzo[c]acridine.[6] This discovery is paramount for the accurate interpretation of structure-activity relationships and for guiding future medicinal chemistry efforts.
Figure 1: Chemical Structure of C-IN-1 (Compound 968)
Caption: The corrected benzo[c]acridine structure of C-IN-1.
Mechanism of Allosteric Inhibition
Unlike the well-characterized BPTES class of inhibitors that stabilize an inactive tetrameric form of GAC, C-IN-1 employs a distinct mechanism.[7][8] Emerging evidence strongly indicates that C-IN-1 preferentially binds to the monomeric state of GAC.[2][7] This interaction prevents the phosphate-induced dimerization and subsequent tetramerization required for enzymatic activity.[2][8]
Caption: Proposed mechanism of GAC inhibition by C-IN-1.
Quantitative Data Summary
The inhibitory potency of C-IN-1 has been evaluated in both enzymatic and cell-based assays. The reported IC50 values exhibit variability depending on the assay conditions and cell lines used.
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Enzymatic Assay | Recombinant Glutaminase C (GAC) | ~2.5 | [4] |
| Enzymatic Assay | Recombinant GAC | 9.3 | [9] |
| Cell Proliferation | HEY (Ovarian Cancer) | 8.9 ± 1.1 | [1] |
| Cell Proliferation | SKOV3 (Ovarian Cancer) | 29.1 ± 4.1 | [1] |
| Cell Proliferation | IGROV-1 (Ovarian Cancer) | 3.5 ± 1.15 | [1] |
| Cell Proliferation | Ishikawa (Endometrial Cancer) | 25 | [10] |
| Cell Proliferation | Hec-1B (Endometrial Cancer) | 25 | [10] |
Experimental Protocols
Detailed and reproducible protocols are essential for the study of GAC inhibitors. Below are generalized methodologies for key experiments, adapted for the investigation of C-IN-1.
Recombinant GAC Expression and Purification
A protocol for obtaining purified GAC is fundamental for in vitro studies.
Caption: Experimental workflow for recombinant GAC purification.
Methodology:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding human GAC, often with an N-terminal His-tag for purification. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged GAC with an imidazole gradient. If applicable, cleave the His-tag with a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.
-
Final Polishing: Perform ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous GAC. The final buffer for size exclusion should be suitable for downstream assays (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP).
Glutaminase Activity Assay
This coupled enzymatic assay measures the production of glutamate.
Materials:
-
Purified GAC
-
L-glutamine
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay Buffer: 50 mM Tris-acetate (pH 8.6), 100 mM potassium phosphate, 0.2 mM EDTA.[8]
-
C-IN-1 (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, 1 U/mL GDH, and 2 mM NAD+.
-
Add purified GAC to the reaction mixture to a final concentration of 5-50 nM.
-
Add varying concentrations of C-IN-1 (or DMSO as a vehicle control) to the wells and incubate for 10-15 minutes at room temperature.[9]
-
Initiate the reaction by adding L-glutamine to a final concentration of 20 mM.
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) at 37°C. The rate of NADH production is proportional to GAC activity.
-
Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the GAC-C-IN-1 interaction.
Materials:
-
Purified GAC
-
C-IN-1
-
ITC Buffer (dialysis buffer from GAC purification, e.g., 20 mM HEPES pH 7.5, 150 mM KCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze the purified GAC against the ITC buffer. Dissolve C-IN-1 in the final dialysis buffer. Ensure precise concentration determination of both protein and inhibitor.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Load the GAC solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the C-IN-1 solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution.
-
Record the heat changes upon each injection. Integrate the heat peaks and subtract the heat of dilution (determined from a control titration of inhibitor into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Förster Resonance Energy Transfer (FRET) Assay for Oligomerization
FRET can be used to monitor the dimerization and tetramerization of GAC in real-time and assess the effect of C-IN-1 on these processes.
Methodology Outline:
-
Construct Design: Generate two constructs of GAC tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP), respectively.
-
Cellular Expression: Co-express the tagged GAC constructs in a suitable cell line.
-
FRET Measurement: Measure the FRET signal (e.g., by sensitized emission) in the presence and absence of C-IN-1. A decrease in the FRET signal upon addition of C-IN-1 would be consistent with the inhibitor preventing GAC oligomerization.
-
In Vitro Assay: Alternatively, purified CFP-GAC and YFP-GAC can be used in a cell-free system to monitor oligomerization in the presence of activators (like phosphate) and inhibitors.
Structural Basis of Binding: Unanswered Questions
To date, no experimental structure of GAC in complex with C-IN-1 has been reported. The recent structural reassignment of C-IN-1 necessitates a re-evaluation of previous computational docking studies.[6][11] Elucidating the precise binding pocket on the GAC monomer is a critical next step for understanding the molecular determinants of inhibition and for the rational design of next-generation inhibitors. The monomer-dimer interface is a plausible location for the binding site, as this would directly interfere with the oligomerization necessary for activation.
Conclusion and Future Directions
C-IN-1 (Compound 968) is a valuable tool for studying the role of GAC in cancer biology and serves as a lead compound for the development of novel therapeutics. Its unique mechanism of inhibiting GAC by trapping the monomeric state distinguishes it from other classes of allosteric inhibitors. The recent correction of its chemical structure opens new avenues for medicinal chemistry optimization.[6] Future research should prioritize the determination of a high-resolution co-crystal structure of GAC in complex with the correctly assigned benzo[c]acridine structure of C-IN-1. This will provide definitive insights into its binding mode and pave the way for the structure-guided design of more potent and selective GAC inhibitors for cancer therapy.
References
- 1. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on Compound 968
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Compound 968 is a cell-permeable, reversible, allosteric inhibitor of mitochondrial glutaminase C (GAC), a splice variant of glutaminase 1 (GLS1) often overexpressed in cancer cells.[1][2] Early-stage research has demonstrated its potential as an anti-cancer agent by targeting the metabolic addiction of tumor cells to glutamine.[3] In vitro and in vivo studies have shown that Compound 968 inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis, and suppresses tumor growth across various cancer types, including ovarian, endometrial, breast, and lung cancer.[4][5][6] Its mechanism involves the disruption of glutaminolysis, leading to increased cellular stress, production of reactive oxygen species (ROS), and modulation of key oncogenic signaling pathways such as AKT/mTOR and EGFR/ERK.[4][5][6][7] Furthermore, Compound 968 has shown synergistic effects when combined with conventional chemotherapeutics like paclitaxel and immunotherapy agents like PD-L1 blockers, suggesting its potential role in combination therapies.[4][8] This document provides a comprehensive overview of the foundational research, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Compound Profile
Compound 968 is a small molecule benzophenanthridinone derivative that selectively targets glutaminase.
| Property | Value | Citation |
| Formal Name | 5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydro-2,2-dimethyl-benzo[a]phenanthridin-4(1H)-one | [1] |
| CAS Number | 311795-38-7 | [1] |
| Molecular Formula | C₂₇H₂₇BrN₂O | [1] |
| Molecular Weight | 475.4 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: ~5 mg/mL | |
| Mechanism of Action | Reversible, allosteric inhibitor of Glutaminase C (GAC/GLS1) | [2][4] |
Mechanism of Action
Compound 968 exerts its anti-tumor effects by inhibiting the enzyme glutaminase C (GAC), the primary isoform of GLS1 found in many cancer cells.[6][9] GAC is the rate-limiting enzyme in glutaminolysis, a metabolic pathway that converts glutamine to glutamate.[6] Cancer cells are often "addicted" to glutamine, which provides necessary nitrogen for biosynthesis and carbon for anaplerosis to replenish the TCA cycle.[3][5]
By binding to an allosteric site, Compound 968 preferentially interacts with the monomeric state of GAC, preventing the dimer-to-tetramer transition required for full enzyme activation.[9] This inhibition blocks the conversion of glutamine to glutamate, leading to a cascade of downstream anti-proliferative effects.[9]
The blockade of glutaminolysis by Compound 968 leads to several key cellular outcomes:
-
Induction of G1 Phase Cell Cycle Arrest : The compound causes a halt in cell cycle progression, marked by decreased expression of CDK4 and Cyclin D1, and increased expression of p21 and p27.[4]
-
Apoptosis : Treatment with Compound 968 leads to programmed cell death, evidenced by increased Annexin V expression and decreased levels of the anti-apoptotic protein MCL-1.[4]
-
Increased ROS and Cellular Stress : Inhibition of glutaminolysis disrupts the cellular redox balance by decreasing the production of glutathione (GSH), a key antioxidant.[7] This leads to an accumulation of ROS, inducing endoplasmic reticulum stress, characterized by the upregulation of proteins like PERK and BiP.[4]
Preclinical Efficacy Data
In Vitro Activity
Compound 968 has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.
| Cancer Type | Cell Lines Tested | Key Findings & Efficacy Data | Citation |
| Ovarian Cancer | HEY, SKOV3, IGROV-1 | Dose-dependent inhibition of cell proliferation; Induction of G1 arrest and apoptosis. | [4] |
| Endometrial Cancer | Ishikawa, HEC-1B | Dose- and time-dependent reduction in cell proliferation; IC₅₀ ≤ 10 µM. | [5] |
| Breast Cancer | T-47D, MDA-MB-361, MDA-MB-231, Hs578T | Inhibits proliferation in both non-invasive and invasive cell lines. | [1] |
| Lung Cancer (NSCLC) | A549, H1299 | Inhibited cell proliferation and migration; Arrested cell cycle in G0/G1 phase. | [6] |
| Hepatocellular Carcinoma (HCC) | LM3 | Inhibited glutaminase activity by ~40% at 20 µM; Decreased intracellular GSH/GSSG ratio. | [7] |
| General | Various | IC₅₀ of ~2.5 µM for inhibiting Glutaminase C. | [1] |
In Vivo Activity
Animal xenograft models have confirmed the anti-tumor effects of Compound 968 in a physiological setting.
| Cancer Model | Dosing Regimen | Key Findings | Citation |
| B-cell Lymphoma (P-493 B) | 200 µ g/mouse , i.p., daily for 12 days | Effectively shrank tumor size, causing a ~50% reduction. | [2] |
| Endometrial Cancer (Ishikawa) | Not specified | Significantly suppressed tumor growth. | [5][10] |
| Ovarian Cancer | Not specified | In combination with anti-PD-L1, prolonged overall survival and increased CD3+ T cell infiltration into tumors. | [8] |
Affected Signaling Pathways
Compound 968's impact extends beyond direct metabolic inhibition, affecting several critical oncogenic signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. scispace.com [scispace.com]
Glutaminase C (GAC) Inhibition: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for Glutaminase C (GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its investigation, and presents relevant signaling pathways and workflows.
Introduction: The Role of Glutaminase C in Cancer Metabolism
Many cancer cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction".[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the conversion of glutamine to glutamate.[2][3] Glutamate is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, which fuels energy production, biosynthesis of macromolecules, and the production of the antioxidant glutathione.[2][4] Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising therapeutic strategy to selectively target cancer cells.[4][5]
Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has been extensively evaluated in preclinical and clinical settings.[6][7] It exhibits a noncompetitive and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.[8] This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a primary example.
Quantitative Data Summary
The following tables summarize key quantitative data for Telaglenastat (CB-839) from various preclinical and clinical studies.
Table 1: Preclinical Activity of Telaglenastat (CB-839)
| Parameter | Cell Line/Model | Value | Reference |
| Biochemical IC50 | Recombinant Human GAC | < 50 nmol/L (after ≥1 hr preincubation) | [8] |
| Antiproliferative IC50 | Triple-Negative Breast Cancer (TNBC) Cell Lines | 2 - 300 nmol/L | [8] |
| Receptor-Positive Breast Cancer Cell Lines | > 1 µmol/L | [8] | |
| Castrate-Resistant Prostate Cancer (CRPC) Cell Lines | < 0.1 - 2 µM | [9] | |
| Glutamine Consumption IC50 | HCC1806 (TNBC) | ~50 nmol/L | [8] |
| Ki (vs. BPTES) | Recombinant Human GAC | At least 13-fold lower than BPTES | [8] |
Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies
| Indication | Combination Agent | Phase | Efficacy Metric | Value | Reference |
| Metastatic Renal Cell Carcinoma (mRCC) | Everolimus | Phase II (ENTRATA) | Median Progression-Free Survival | 3.8 months (vs. 1.9 months with placebo) | [7] |
| mRCC | Cabozantinib | Phase I | Overall Response Rate (ORR) | 42% | [10] |
| Disease Control Rate (DCR) | 100% | [10] | |||
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Phase II (Interim) | Not specified | Favorable initial findings | [11] |
| Advanced Myelodysplastic Syndrome (MDS) | Azacitidine | Phase II (Interim) | Not specified | Favorable initial findings | [11] |
| KRAS-mutated Colorectal & Non-Small Cell Lung Cancer | Palbociclib | Phase I/II | Ongoing | Preclinical synergy observed | [12] |
| Metastatic Melanoma, RCC, NSCLC | Nivolumab | Phase I/II | ORR | 8.4% (across all cohorts) | [13] |
Signaling Pathways and Regulatory Mechanisms
The expression and activity of GAC are influenced by various oncogenic signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from GAC inhibition.
Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay
This assay determines the effect of GAC inhibition on cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Telaglenastat (CB-839) or other GAC inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the GAC inhibitor in complete medium.
-
Remove the existing medium from the cells and add the medium containing the GAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the inhibitor concentration.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of GAC in cell lysates.
Materials:
-
Cell lysate containing GAC
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
96-well clear, flat-bottom microplate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
If testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time (e.g., 15-60 minutes).[8][14]
-
Initiate the reaction by adding a master mix containing L-glutamine, NAD+, and GDH.[14]
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance curve.
Metabolic Flux Analysis
This technique traces the fate of stable isotope-labeled nutrients (e.g., ¹³C-glutamine) to quantify metabolic pathway activity.
Materials:
-
Cancer cell line
-
Culture medium with and without ¹³C-labeled glutamine
-
GAC inhibitor
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8 hours).[15]
-
Replace the medium with medium containing ¹³C-labeled glutamine and incubate for various time points (e.g., 0, 3, 6, 12 hours).[15]
-
Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites.
-
Analyze the extracts by LC-MS to determine the incorporation of ¹³C into downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates).
-
Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.
References
- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calithera Biosciences Initiates Phase 1/2 Trial of Telaglenastat in Combination with Pfizer’s CDK4/6 Inhibitor Palbociclib | santé log [santelog.com]
- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Glutaminase C-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of other non-essential amino acids and glutathione.[1][2] The upregulation of GAC in many cancer cells to meet their high energy and biosynthetic demands makes it a compelling target for anticancer drug development. Glutaminase C-IN-1, also known as compound 968, is an allosteric inhibitor of GAC that has been shown to inhibit cancer cell growth without significantly affecting normal cells.[3][4][5] These application notes provide a detailed protocol for the in vitro enzymatic assay of GAC and the evaluation of its inhibition by this compound.
Mechanism of Action of Glutaminase C and Allosteric Inhibition
Glutaminase C exists as dimers that assemble into catalytically active tetramers in the presence of allosteric activators like inorganic phosphate (Pi).[6] This activation involves a conformational change that allows substrate access to the active site. Allosteric inhibitors, such as this compound, do not compete with the substrate (glutamine) for the active site. Instead, they bind to a different site on the enzyme, often at the interface between subunits, stabilizing an inactive conformation and thereby preventing the catalytic reaction.[3][4]
Quantitative Data Summary
The inhibitory potency of this compound and other reference compounds against Glutaminase C is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing experiments with appropriate compound concentrations.
| Compound Name | Synonym(s) | Target | IC50 Value | Assay Conditions | Reference |
| This compound | Compound 968 | Glutaminase C (GAC) | 9.3 µM | Recombinant GAC (50 nM) was incubated with glutamine (21 mM) and inhibitor, followed by the addition of inorganic phosphate (136 mM). The reaction was incubated for 10 minutes before measuring glutamate turnover. | Katt et al., 2012[7] |
| CB-839 (Telaglenastat) | - | Glutaminase C (GAC) | ~60 nM | The IC50 value was determined by non-linear curve fitting using incremental doses of the inhibitor against Δ129GAC. | Thangavelu et al., 2019[6] |
| BPTES | - | Glutaminase C (GAC) | 80.4 ± 7.2 nM | The IC50 was determined for GAC in the presence of 20 mM inorganic phosphate. | Cassago et al., 2013[8] |
Experimental Protocols
In Vitro Glutaminase C Enzymatic Assay Protocol
This protocol describes a coupled-enzyme assay to determine the activity of Glutaminase C by measuring the production of glutamate. The glutamate produced by GAC is subsequently converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials and Reagents:
-
Recombinant human Glutaminase C (GAC)
-
This compound (Compound 968)
-
L-Glutamine
-
Potassium Phosphate (KH2PO4 or K2HPO4)
-
Tris-acetate buffer
-
EDTA
-
Glutamate Dehydrogenase (GDH) from bovine liver
-
β-Nicotinamide adenine dinucleotide hydrate (NAD+)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Solution Preparation:
-
Assay Buffer: 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6
-
GAC Enzyme Stock Solution: Prepare a stock solution of recombinant GAC in assay buffer. The final concentration in the assay will be approximately 50 nM.
-
Glutamine Solution: 200 mM L-Glutamine in assay buffer.
-
Phosphate Solution: 1 M Potassium Phosphate in assay buffer.
-
This compound Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the IC50 determination.
-
GDH/NAD+ Reaction Mixture: Prepare a solution containing 50 mM Tris-acetate (pH 8.6), 1.25 U/mL GDH, and 2 mM NAD+.
Assay Procedure:
-
Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add 2 µL of the diluted this compound solution in DMSO or DMSO alone for the control wells.
-
Add 78 µL of a pre-reaction mixture containing the assay buffer, 136 mM potassium phosphate, and 50 nM GAC.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Glutaminase Reaction:
-
Add 20 µL of 210 mM L-glutamine solution to each well to start the reaction (final glutamine concentration will be 21 mM). The total volume in each well is now 100 µL.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Quenching the Reaction and Glutamate Detection:
-
Stop the glutaminase reaction by adding 10 µL of 0.6 M HCl to each well.
-
Add 100 µL of the GDH/NAD+ reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the production of NADH.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no enzyme) from the absorbance of all other wells.
-
Calculate the percent inhibition for each concentration of this compound compared to the control (DMSO only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of Glutaminolysis
Caption: Simplified pathway of glutamine metabolism (glutaminolysis) in a cancer cell.
Experimental Workflow for GAC Inhibition Assay
Caption: Workflow for the in vitro Glutaminase C inhibition assay.
Logical Relationship of GAC Allosteric Inhibition
Caption: Allosteric inhibition of Glutaminase C by this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. [PDF] Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Glutaminase C-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C-IN-1, also known as Compound 968, is a cell-permeable, allosteric inhibitor of Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1).[1][2] Cancer cells often exhibit a heightened dependence on glutamine metabolism, a phenomenon termed "glutamine addiction," to support their rapid proliferation and survival.[2][3] Glutaminase C plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate, which subsequently fuels the tricarboxylic acid (TCA) cycle and supports biosynthesis and redox homeostasis.[2][4][5][6] By inhibiting GAC, this compound disrupts cancer cell metabolism, leading to cell cycle arrest, apoptosis, and increased cellular stress, making it a valuable tool for cancer research and a potential therapeutic agent.[4][7][8]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including dosage recommendations, and methodologies for assessing its effects on cell viability, protein expression, and relevant signaling pathways.
Biochemical Properties
| Property | Value | Reference |
| Synonyms | Compound 968, GAC Inhibitor, GLS1 Inhibitor I | [1] |
| CAS Number | 311795-38-7 | [1] |
| Molecular Formula | C₂₇H₂₇BrN₂O | Selleck Chemicals |
| Molecular Weight | 475.42 g/mol | Selleck Chemicals |
| Appearance | White powder | [1] |
| Solubility | DMSO: 5 mg/mL | [1] |
| Storage | Store at -20°C | [1] |
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Notes | Reference |
| Ishikawa | Endometrial Cancer | MTT Assay | 25 | 48-hour treatment | [7] |
| Hec-1B | Endometrial Cancer | MTT Assay | 25 | 48-hour treatment | [7] |
| Recombinant GAC | - | Enzymatic Assay | 9.3 | In vitro enzyme activity | [9] |
| SKBR3 | Breast Cancer | Cell Growth Assay | ≤ 10 | - | [1] |
| MDA-MB-231 | Breast Cancer | Cell Growth Assay | ≤ 10 | - | [1] |
| NIH3T3 (Dbl transformed) | Fibroblasts | Cell Growth Assay | ≤ 10 | - | [1] |
| HEY | Ovarian Cancer | MTT Assay | Dose-dependent inhibition | 5-day treatment | [4] |
| SKOV3 | Ovarian Cancer | MTT Assay | Dose-dependent inhibition | 5-day treatment | [4] |
| IGROV-1 | Ovarian Cancer | MTT Assay | Dose-dependent inhibition | 5-day treatment | [4] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Moderate inhibition | 48-hour treatment | [10] |
| 7402 | Hepatocellular Carcinoma | MTT Assay | Moderate inhibition | 48-hour treatment | [10] |
| LM3 | Hepatocellular Carcinoma | MTT Assay | Intensive inhibition | 48-hour treatment | [10] |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (Compound 968)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 2, 5, 10, 25, 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 120 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol describes how to perform a western blot to analyze the expression of proteins involved in the cellular response to this compound treatment.
Materials:
-
This compound (Compound 968)
-
6-well plates
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
5% non-fat milk or BSA in TBST for blocking
-
Primary antibodies (e.g., anti-GLS1, anti-p-ERK, anti-EGFR, anti-MCL-1, anti-CDK4, anti-Cyclin D1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway affected by this compound.
Discussion of Downstream Effects
Inhibition of Glutaminase C by this compound initiates a cascade of cellular events stemming from the disruption of glutamine metabolism.
-
TCA Cycle and Oxidative Stress: By blocking the conversion of glutamine to glutamate, this compound reduces the influx of α-ketoglutarate into the TCA cycle.[4] This metabolic disruption can lead to an imbalance in cellular redox homeostasis, resulting in increased production of reactive oxygen species (ROS).[4][8]
-
ER Stress and Apoptosis: The accumulation of ROS can induce endoplasmic reticulum (ER) stress, evidenced by the upregulation of ER stress markers such as BiP and PERK.[4] Prolonged ER stress can trigger apoptosis.[4] this compound has been shown to induce apoptosis, as indicated by increased Annexin V staining and the downregulation of the anti-apoptotic protein MCL-1.[4][7]
-
Cell Cycle Arrest: Treatment with this compound leads to G1 phase cell cycle arrest.[4][7] This is accompanied by the downregulation of key G1 phase proteins, including CDK4 and Cyclin D1, and the upregulation of cell cycle inhibitors p21 and p27.[4][7]
-
Inhibition of Pro-Survival Signaling: Studies have indicated that this compound can inhibit the pro-survival AKT/mTOR/S6 signaling pathway, further contributing to its anti-proliferative effects.[7][8]
Conclusion
This compound is a potent and selective inhibitor of Glutaminase C, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound. The disruption of glutamine metabolism by this compound highlights a critical vulnerability in cancer cells and underscores its potential as a valuable tool for both basic research and the development of novel anticancer therapies.
References
- 1. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | 311795-38-7 [sigmaaldrich.com]
- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 11. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation of Glutaminase C-IN-1 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaminase C-IN-1 (also known as Compound 968) is a potent and selective allosteric inhibitor of Glutaminase C (GAC), an isoform of kidney-type glutaminase (GLS1).[1][2][3][4][5] GAC is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, which fuels the TCA cycle and supports biosynthetic pathways necessary for rapid cell proliferation.[4][5] By inhibiting GAC, this compound effectively blocks glutamine metabolism in transformed cells, leading to the inhibition of cancer cell growth.[1][2][6] Accurate and consistent preparation of a stable stock solution is the first critical step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 475.42 g/mol | [1][6] |
| Formula | C₂₇H₂₇BrN₂O | [1][6] |
| CAS Number | 311795-38-7 | [1][6] |
| Appearance | Solid powder | |
| Solubility | DMSO: ≥25 mg/mL (≥52.59 mM) | [1][6] |
| Water: Insoluble | [6] | |
| Ethanol: Insoluble | [6] |
Table 2: Stock Solution Preparation Guide (for DMSO)
This table provides the required volume of DMSO to add to a specific mass of this compound powder to achieve common stock concentrations.
| Mass of Compound | 1 mM | 5 mM | 10 mM | 50 mM |
| 1 mg | 2.1034 mL | 420.7 µL | 210.3 µL | 42.1 µL |
| 5 mg | 10.517 mL | 2.1034 mL | 1.0517 mL | 210.3 µL |
| 10 mg | 21.034 mL | 4.2068 mL | 2.1034 mL | 420.7 µL |
Calculations are based on a molecular weight of 475.42 g/mol .
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for reconstituting solid this compound in Dimethyl Sulfoxide (DMSO).
2.1 Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
-
Water bath set to 37°C (optional, recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2 Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[7]
2.3 Step-by-Step Reconstitution Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the powder (refer to Table 2). It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the compound's solubility.[6]
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[1]
-
-
Final Check: Once fully dissolved, the stock solution should be a clear, homogenous liquid.
2.4 Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[6]
-
Long-Term Storage: Store aliquots at -80°C . The solution is stable for up to one year at this temperature.[2][6]
-
Short-Term Storage: For frequent use, aliquots can be stored at -20°C for up to one month.[1][6]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.
2.5 Protocol for Dilution into Aqueous Media
This compound is insoluble in aqueous solutions and may precipitate when a concentrated DMSO stock is diluted directly into cell culture medium or buffer.[6]
-
Intermediate Dilution: It is highly recommended to perform one or more intermediate dilutions of the stock solution in DMSO before adding it to the final aqueous medium.[8]
-
Pre-warming: Gently warm both the inhibitor stock aliquot and the cell culture medium/buffer to 37°C before mixing to minimize precipitation.[8]
-
Final Addition: While gently vortexing or swirling the aqueous medium, add the final diluted inhibitor drop-wise to ensure rapid and even dispersal.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Visualized Workflow and Signaling Pathway
Diagram 1: Workflow for GAC-IN-1 Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Diagram 2: Simplified GAC Signaling Pathway and Inhibition
Caption: Inhibition of the GAC pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Glutaminase-IN-1 | transporter | TargetMol [targetmol.com]
Application Notes and Protocols for Glutaminase C-IN-1 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C (GAC) is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[1][2] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[3][4] Many tumor types exhibit a strong dependence on glutamine for their growth and survival, a phenomenon often referred to as "glutamine addiction".[1][5]
Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of GAC.[2][6] By binding to a site distinct from the active site, it effectively blocks the enzyme's catalytic activity, leading to a reduction in cancer cell proliferation.[6][7] Due to its targeted mechanism of action, this compound and other GAC inhibitors like CB-839 (Telaglenastat) have emerged as promising therapeutic agents. However, cancer cells can develop resistance to single-agent therapies by activating compensatory metabolic pathways.[3][8] This has led to the exploration of combination therapies, where GAC inhibitors are used in conjunction with other drugs to create a synergistic anti-tumor effect.[3][9]
These application notes provide a comprehensive overview of the use of this compound and other GAC inhibitors in combination with various classes of anti-cancer drugs, supported by data from preclinical and clinical studies. Detailed experimental protocols and signaling pathway diagrams are included to guide researchers in designing and executing their own investigations.
Combination Therapy Strategies
The primary rationale for combining this compound with other drugs is to induce synthetic lethality by co-targeting pathways essential for cancer cell survival and proliferation. Key combination strategies include:
-
mTOR Inhibitors (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth and metabolism, including glucose utilization.[10][11] Many cancers exhibit hyperactivation of the mTOR pathway.[12] Combining a GAC inhibitor with an mTOR inhibitor can simultaneously block two major nutrient utilization pathways (glutaminolysis and glycolysis), leading to a more potent anti-tumor effect.[13][14][15] Preclinical studies have shown that this combination can lead to synergistic growth inhibition in various cancer models, including renal cell carcinoma (RCC) and glioblastoma.[8][10][16]
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Cabozantinib): TKIs target receptor tyrosine kinases that are often dysregulated in cancer and are involved in cell proliferation, angiogenesis, and metastasis. Cabozantinib, for instance, inhibits VEGFR, MET, and AXL.[14] The combination of a GAC inhibitor with a TKI like cabozantinib has shown promise in treating metastatic renal cell carcinoma.[5][8] The FDA has granted Fast Track designation for the combination of CB-839 and cabozantinib for this indication.[5]
-
Chemotherapeutic Agents (e.g., Paclitaxel): Standard chemotherapies like paclitaxel work by disrupting cell division. Some studies have shown that cancer cells can upregulate glutamine metabolism to counteract the stress induced by chemotherapy.[17] Combining a GAC inhibitor with paclitaxel can sensitize cancer cells to the cytotoxic effects of the chemotherapeutic agent, potentially overcoming drug resistance.[17][18] This has been observed in models of triple-negative breast cancer and ovarian cancer.[17][18]
-
Other Metabolic Inhibitors (e.g., ASCT2 inhibitors): Targeting glutamine metabolism at multiple points can also be an effective strategy. Combining a GAC inhibitor with an inhibitor of the glutamine transporter ASCT2 (e.g., V-9302) can lead to a more complete shutdown of glutamine utilization, resulting in increased reactive oxygen species (ROS) and apoptosis in cancer cells.[19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the efficacy of GAC inhibitors alone and in combination with other drugs.
Table 1: In Vitro Efficacy of GAC Inhibitors in Combination Therapies
| Cancer Type | Cell Line | GAC Inhibitor & Concentration | Combination Drug & Concentration | Effect | Reference |
| Renal Cell Carcinoma | ACHN | CB-839 (18.8-300 nmol/L) | Everolimus (1.6-100 nmol/L) | Synergistic reduction in cell survival | [8] |
| Renal Cell Carcinoma | SN12 | CB-839 (1 µmol/L) | - | IC50 of 740 nmol/L | [20] |
| Renal Cell Carcinoma | 786-O | CB-839 (1 µmol/L) | - | IC50 of 970 nmol/L | [20] |
| Ovarian Cancer | HEY | Compound 968 | - | IC50 of 8.9 ± 1.1 µM | [17] |
| Ovarian Cancer | SKOV3 | Compound 968 | - | IC50 of 29.1 ± 4.1 µM | [17] |
| Ovarian Cancer | IGROV-1 | Compound 968 | - | IC50 of 3.5 ± 1.15 µM | [17] |
| Chronic Lymphocytic Leukemia | HG-3 | CB-839 | - | IC50 of 0.41 µM | [21] |
| Chronic Lymphocytic Leukemia | MEC-1 | CB-839 | - | IC50 of 66.2 µM | [21] |
Table 2: In Vivo Efficacy of GAC Inhibitors in Combination Therapies
| Cancer Type | Model | GAC Inhibitor & Dosage | Combination Drug & Dosage | Effect | Reference |
| Renal Cell Carcinoma | Caki-1 Xenografts | CB-839 | Everolimus | 85% Tumor Growth Inhibition (TGI) | [8] |
| Renal Cell Carcinoma | Caki-1 Xenografts | CB-839 alone | - | 51% TGI | [8] |
| Renal Cell Carcinoma | Caki-1 Xenografts | Everolimus alone | - | 52% TGI | [8] |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft | CB-839 (200mg/kg, twice daily) | - | 61% tumor growth suppression | [8] |
| Liver Cancer | SNU398 & MHCC97H Xenografts | CB-839 | V-9302 | Strong growth inhibition | [19] |
| Glioblastoma | Mouse Xenograft | Compound 968 | mTOR inhibitor | Synergistic tumor cell death | [10] |
| Ovarian Cancer | Xenograft | Compound 968 | Paclitaxel | Increased sensitivity to paclitaxel | [17] |
| Fibrosarcoma | Mouse Model | This compound (200 µ g/mouse , i.p. daily for 12 days) | - | ~50% reduction in tumor size | [6] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of GAC inhibitors on cancer cell proliferation.[17]
-
Cell Seeding: Seed cancer cells (e.g., HEY, SKOV3, IGROV-1 ovarian cancer cells) in 96-well plates at a density of 5,000 cells/well in DMEM/F12 medium containing 2.5 mM L-Glutamine.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 2, 5, 10, 25, 50 µM) or in combination with another drug (e.g., paclitaxel).
-
Incubation: Incubate the cells for the desired period (e.g., 5 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
This protocol is used to assess the expression levels of proteins involved in glutaminolysis and related signaling pathways.[17][19]
-
Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GAC, KGA, phospho-mTOR, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GAC inhibitors in animal models.[8][18][19]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Caki-1 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, GAC inhibitor alone, combination drug alone, and the combination of both drugs.
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for CB-839, intraperitoneal injection for Compound 968) and schedule (e.g., daily or twice daily).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glutaminase C signaling pathway and points of inhibition.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Vascular Endothelial Glutaminase Inhibits Tumor Growth and Metastasis, and Increases Sensitivity to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition in renal cell carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory glutamine metabolism promotes glioblastoma resistance to mTOR inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serial Room Temperature Crystallography of Glutaminase C (GAC) with Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C (GAC), a mitochondrial enzyme, is a key player in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, feeding the tricarboxylic acid (TCA) cycle and supporting rapid cell proliferation. This "glutamine addiction" makes GAC a prime target for anticancer drug development.[1][2] Allosteric inhibitors, such as the BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) class of compounds, have shown promise in preclinical studies.[3][4]
Traditional cryogenic X-ray crystallography has provided valuable structural insights into GAC-inhibitor interactions. However, the cryogenic conditions can sometimes mask subtle, yet crucial, conformational changes that are relevant at physiological temperatures.[5][6] Serial room temperature crystallography (SRX) has emerged as a powerful technique to overcome these limitations, offering a more dynamic and physiologically relevant picture of protein-ligand binding.[3][5] By collecting data from thousands of microcrystals at ambient temperature, SRX minimizes radiation damage and can reveal alternative conformations of both the protein and the bound inhibitor.[5][7]
These application notes provide a detailed overview and protocol for conducting serial room temperature crystallography experiments on GAC in complex with allosteric inhibitors, using the well-characterized BPTES analog, referred to here as C-IN-1 , as a representative example.
GAC Signaling Pathway in Cancer Metabolism
In many cancer cells, the metabolic landscape is rewired to support uncontrolled growth. GAC plays a central role in this altered metabolism. The following diagram illustrates the simplified signaling pathway involving GAC.
Quantitative Data: Inhibitory Potency of GAC Allosteric Inhibitors
The inhibitory potency of various BPTES analogs against GAC has been determined, highlighting the potential for structure-based drug design to improve efficacy. Serial room temperature crystallography has been instrumental in understanding the structural basis for these differences in potency.[3]
| Inhibitor | IC50 (nM) | Method | Reference |
| BPTES | 371 | Enzyme Activity Assay | [3] |
| UPGL00004 | 29 | Enzyme Activity Assay | [3][8] |
| CB-839 | ~30 | Enzyme Activity Assay | [4][8] |
| trans-CBTBP | >1000 | In-vitro Inhibition Assay | [4] |
Experimental Protocols
Protein Expression and Purification
A detailed protocol for obtaining purified GAC is essential for successful crystallization. This typically involves expressing a construct of human GAC in E. coli and purifying it using a series of chromatography steps.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human GAC gene
-
Luria-Bertani (LB) broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP)
-
Protease inhibitors
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Transform the GAC expression vector into a suitable E. coli strain.
-
Grow the bacterial culture in LB broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column and wash with lysis buffer containing a low concentration of imidazole.
-
Elute the protein with lysis buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
Crystallization of GAC with C-IN-1
Microcrystals suitable for serial crystallography are typically grown using vapor diffusion or batch crystallization methods.
Materials:
-
Purified GAC protein
-
C-IN-1 (or other BPTES analog) dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screening solutions
-
24-well or 96-well crystallization plates
Protocol (Hanging Drop Vapor Diffusion):
-
Incubate the purified GAC protein with a molar excess of C-IN-1 (e.g., 1:5 protein to inhibitor ratio) on ice for at least 30 minutes.
-
Set up hanging or sitting drops by mixing the GAC/C-IN-1 complex with the crystallization solution in a 1:1 ratio (e.g., 1 µL + 1 µL).
-
Equilibrate the drops against a reservoir of the crystallization solution.
-
Incubate the plates at room temperature and monitor for crystal growth.
-
For serial crystallography, the goal is to obtain a high density of small, well-formed microcrystals.[9][10]
Serial Room Temperature Crystallography Data Collection
Data collection is performed at a synchrotron beamline equipped for serial crystallography.[7]
Protocol:
-
Crystal Handling: In a humidity-controlled environment, harvest the microcrystals.
-
Sample Mounting: Load the crystal slurry onto a fixed target, such as a silicon chip with microwells.[7]
-
Data Collection:
-
Mount the sample holder on the goniometer at the synchrotron beamline.
-
Perform a raster scan of the chip, exposing each crystal-containing well to the X-ray beam.[9]
-
Collect a small wedge of diffraction data (e.g., a few degrees of oscillation) from each crystal before the onset of significant radiation damage.[7]
-
Thousands of diffraction images are collected from a large number of crystals.
-
Data Processing and Structure Determination
Specialized software is required to process the large volume of data generated during an SRX experiment.
Protocol:
-
Hit Finding: Identify diffraction images that contain crystal hits.
-
Indexing and Integration: Index and integrate the diffraction spots for each hit.
-
Merging: Merge the partial datasets from all indexed crystals to generate a complete dataset.
-
Structure Solution and Refinement: Solve the structure by molecular replacement using a known GAC structure as a model. Refine the structure against the merged data, including the modeling of the bound C-IN-1 inhibitor.
Conclusion
Serial room temperature crystallography provides a powerful approach to study the interaction of allosteric inhibitors with GAC, offering insights that may be missed with traditional crystallographic methods. The ability to visualize more physiologically relevant conformations of the GAC-inhibitor complex can guide the rational design of more potent and specific anticancer drugs.[1][3] The protocols outlined here provide a framework for researchers to apply this cutting-edge technique to advance the field of GAC-targeted cancer therapy.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How two cancer drugs can look the same but behave differently - revealed by serial room temperature crystallography | CHESS [chess.cornell.edu]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serial crystallography | CHESS [chess.cornell.edu]
- 8. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Exploring serial crystallography for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glutaminase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase C (GAC), a mitochondrial enzyme, is a key player in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, providing cancer cells with a crucial source of nitrogen and carbon to fuel their rapid proliferation. This "glutamine addiction" makes GAC a compelling therapeutic target for anti-cancer drug development. The development of potent and specific GAC inhibitors requires robust and reliable methods to measure their inhibitory activity.
These application notes provide detailed protocols for various biochemical, cell-based, and biophysical assays to characterize the inhibition of Glutaminase C. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the effective evaluation of GAC inhibitors.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of well-characterized GAC inhibitors, providing a benchmark for comparison of novel compounds.
| Inhibitor | GAC IC50 (nM) | Cell-Based IC50 (nM) | Cell Line | Reference |
| CB-839 (Telaglenastat) | ~23 - 60 | ~11 - 33 | MDA-MB-231, MDA-468, MDA-231 | |
| BPTES | ~108 - 3000 | ~2400 | MDA-MB-231 | |
| UPGL00004 | ~29 | ~70 | MDA-MB-231 | |
| Compound 968 | Not specified | ~4200 | MDA-MB-231 | |
| C2 | 2300 | Not specified | Not applicable | |
| C15 | 5700 | Not specified | Not applicable | |
| C19 | 6800 | Not specified | Not applicable |
I. Biochemical Assays for GAC Inhibition
Biochemical assays directly measure the enzymatic activity of purified GAC and the effect of inhibitors on this activity.
A. Coupled Enzyme Assay (Glutamate Dehydrogenase)
This is a widely used, continuous spectrophotometric or fluorometric assay that indirectly measures GAC activity by quantifying the production of glutamate. Glutamate dehydrogenase (GDH) utilizes the glutamate produced by GAC to convert NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm or by fluorescence.
Caption: Workflow for the GAC coupled enzyme assay.
Materials:
-
Purified recombinant GAC
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
Test inhibitors dissolved in DMSO
-
96-well clear, flat-bottom microplate (for absorbance) or black microplate (for fluorescence)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of L-glutamine and NAD+ in the assay buffer.
-
Prepare a working solution of GDH in the assay buffer.
-
Prepare a working solution of GAC in the assay buffer immediately before use and keep it on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, GAC solution, GDH solution, NAD+ solution, and varying concentrations of the test inhibitor (or DMSO for control).
-
The final volume in each well should be consistent (e.g., 180 µL).
-
-
Pre-incubation:
-
Incubate the plate for a desired pre-incubation time (e.g., 15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To initiate the reaction, add a small volume (e.g., 20 µL) of the L-glutamine stock solution to each well. The final glutamine concentration is often set near its Michaelis constant (Km) value.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (Excitation/Emission ~340/460 nm) every minute for a set period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance/fluorescence vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Two-Step Endpoint Assay
This assay involves running the GAC-catalyzed reaction for a fixed period, followed by stopping the reaction and quantifying one of the products, either glutamate or ammonia.
Materials:
-
Purified recombinant GAC
-
L-Glutamine
-
Assay Buffer: 65 mM Tris-acetate (pH 8.6), 0.2 mM EDTA
-
Quenching Solution: 3 M Hydrochloric Acid (HCl)
-
Glutamate detection reagent (e.g., from a commercial kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, GAC, and various concentrations of the test inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding L-glutamine.
-
-
Incubation:
-
Incubate at room temperature for a defined period (e.g., 10 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding ice-cold HCl to a final concentration of 0.3 M.
-
-
Glutamate Quantification:
-
Quantify the amount of glutamate produced using a suitable method, such as a commercial glutamate assay kit. This typically involves a colorimetric or fluorometric readout.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the coupled assay.
-
II. Cell-Based Assays for GAC Inhibition
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing their ability to cross cell membranes and inhibit GAC within the cell.
A. Cell Proliferation Assay
This assay measures the effect of GAC inhibitors on the growth and viability of cancer cells that are dependent on glutamine metabolism.
Materials:
-
Cancer cell line known to be dependent on GAC (e.g., MDA-MB-231, HEY, SKOV3)
-
Complete cell culture medium
-
Test inhibitor
-
MTT reagent or Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1.6 x 10^4 cells per well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Role of GAC in fueling cancer cell proliferation.
III. Biophysical Methods for Characterizing Inhibitor Binding
Biophysical assays provide direct evidence of inhibitor binding to GAC and can elucidate the binding affinity and kinetics.
A. Fluorescence Quenching Assay
This method directly measures the binding of inhibitors to GAC by monitoring changes in the intrinsic tryptophan fluorescence of the protein. A GAC mutant where a phenylalanine in the inhibitor-binding site is replaced with a tryptophan (F327W or F322W) is often used to enhance the signal.
Materials:
-
Purified GAC(F327W) or GAC(F322W) mutant protein
-
Binding Buffer: 50 mM Tris-acetate (pH 8.5), 0.1 mM EDTA
-
Test inhibitor
-
Fluorometer
Procedure:
-
Sample Preparation:
-
In a cuvette, add the GAC mutant protein to the binding buffer at a fixed concentration (e.g., 100 nM).
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer and record the baseline tryptophan fluorescence (Excitation: ~285 nm, Emission: ~340 nm).
-
-
Titration:
-
Add increasing concentrations of the test inhibitor to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission after each addition. The binding of BPTES-class inhibitors typically quenches the tryptophan fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence against the inhibitor concentration.
-
Fit the data to a suitable binding equation (e.g., a bimolecular ligand binding equation) to determine the dissociation constant (Kd).
-
Caption: Principle of the fluorescence quenching binding assay.
Troubleshooting & Optimization
Glutaminase C-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutaminase C-IN-1 (also known as CB-839 or Telaglenastat).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as CB-839 or Telaglenastat) is a potent, selective, and orally bioavailable allosteric inhibitor of glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] GAC catalyzes the conversion of glutamine to glutamate, which is a critical step for the proliferation of many cancer cells that are "addicted" to glutamine.[4][5] By inhibiting GAC, this compound disrupts cancer cell metabolism, leading to reduced cell growth and proliferation.[1][6]
Q2: What are the common solubility issues with this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[7] This can present challenges when preparing solutions for in vitro and in vivo experiments. Direct dissolution in aqueous media like PBS or cell culture medium is often difficult and can lead to precipitation.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least three years.[2]
-
Stock Solutions: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, stock solutions in DMSO can be kept at -80°C for up to one year.[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[2] Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide: Solubility Issues and Solutions
In Vitro Experiments
Problem: I am having trouble dissolving this compound for my cell culture experiments.
Solution: Due to its poor aqueous solubility, a two-step dissolution process is recommended.
Detailed Protocol: Preparing a Stock Solution for In Vitro Use
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2][7][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Gently warm and vortex. To aid dissolution, you can warm the solution to 37°C and vortex or sonicate.[8]
-
Dilute the stock solution. For your final working concentration in cell culture medium, dilute the DMSO stock solution. It is crucial to add the DMSO stock to the aqueous medium and not the other way around to avoid precipitation. Pre-warming the culture medium to 37°C can also help prevent precipitation.[9]
Quantitative Solubility Data for In Vitro Use
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [7] |
| DMSO | 48 mg/mL (100.96 mM) | [2] |
| DMSO | 25 mg/mL (52.59 mM) | [8] |
| DMSO | 100 mg/mL (174.95 mM) | [10] |
| Dimethylformamide (DMF) | 10 mg/mL | [7] |
| Ethanol | Insoluble | [2] |
| Water | Insoluble | [2] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [7] |
In Vivo Experiments
Problem: I need to prepare this compound for oral gavage or intraperitoneal injection in animal models, but it's not dissolving in simple aqueous vehicles.
Solution: For in vivo studies, specific formulation vehicles are required to achieve a stable and homogenous suspension or solution suitable for administration.
Detailed Protocols: Preparing Formulations for In Vivo Use
Method 1: Corn Oil-Based Suspension
This method is suitable for creating a suspension for oral or intraperitoneal administration.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
Add the DMSO stock solution to corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Mix thoroughly to ensure a homogenous suspension. This should be used immediately for optimal results.[1]
Method 2: PEG300, Tween-80, and Saline Formulation
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[1]
-
Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again.[1]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1]
Method 3: Hydroxypropyl-β-cyclodextrin (HPBCD) Formulation
This vehicle has been used for in vivo treatments with CB-839.[11][12]
-
Prepare a vehicle solution of 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate buffer (pH 2.0).[11][12]
-
Dissolve the this compound directly in this vehicle to the desired concentration for oral gavage.[11]
Quantitative Data for In Vivo Formulations
| Vehicle Composition | Final Concentration | Administration Route | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Oral, Intraperitoneal | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) | Oral, Intraperitoneal | [1] |
| 25% Hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate (pH 2.0) | Not specified | Oral Gavage | [11][12] |
| DMSO and Sunflower Oil | 20 mg/mL | Oral Gavage | [13] |
Visual Guides
Signaling Pathway of Glutaminase C Inhibition
Caption: Inhibition of Glutaminase C by this compound blocks glutamine metabolism.
Experimental Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Logical Relationship for Troubleshooting In Vivo Formulations
Caption: Decision tree for selecting an appropriate in vivo formulation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structures of mitochondrial glutaminase C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. Glutaminase-IN-1 | transporter | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN | Blood Advances | American Society of Hematology [ashpublications.org]
Technical Support Center: Glutaminase C-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Glutaminase C-IN-1. For the purpose of this guide, this compound is considered functionally equivalent to the well-characterized glutaminase inhibitor CB-839 (Telaglenastat), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1), particularly the Glutaminase C (GAC) splice variant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1] GAC catalyzes the conversion of glutamine to glutamate, which is a crucial step for cells to utilize glutamine for energy production and biosynthesis.[1][2] The inhibitor binds to a site on the GAC tetramer, locking it in an inactive conformation.[1]
Q2: I'm observing a decrease in cell viability at high concentrations of the inhibitor. Is this an off-target effect?
While this compound is highly selective, a decrease in cell viability at significantly higher concentrations than the IC50 for glutaminase inhibition could be attributed to off-target effects.[3] However, it's also possible that the observed cytotoxicity is an on-target consequence of prolonged and profound glutamine metabolism inhibition, leading to cellular starvation and oxidative stress. It is crucial to correlate the decrease in viability with the extent of on-target GLS1 inhibition.
Q3: My cells are showing increased levels of reactive oxygen species (ROS). Is this expected?
Yes, an increase in intracellular ROS is an expected on-target effect of glutaminase inhibition.[4][5] Glutamate, the product of the glutaminase reaction, is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6] By inhibiting glutaminase, this compound reduces GSH levels, leading to an increase in ROS and oxidative stress.[4]
Q4: I am not seeing the expected level of cell growth inhibition. What could be the reason?
The sensitivity of cancer cells to glutaminase inhibition varies. Cells that are highly dependent on glutamine metabolism ("glutamine addicted") are more susceptible.[1] Reasons for reduced sensitivity could include:
-
Low expression of GAC: The target enzyme may not be highly expressed in your cell line.[6]
-
Metabolic plasticity: Cells may adapt by utilizing alternative metabolic pathways.
-
Experimental conditions: The concentration of glutamine in the culture medium can influence the inhibitor's effectiveness.
Q5: Can this compound be used in combination with other therapies?
Yes, this compound has shown synergistic effects when combined with other treatments, such as radiotherapy and certain targeted therapies.[7][8] For instance, by increasing oxidative stress, it can sensitize cancer cells to radiation.[7] It has also been investigated in combination with mTOR inhibitors like everolimus.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Cell passage number and confluency can affect metabolism. | Use cells within a consistent passage number range and seed at a uniform density. |
| Reagent stability. | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended. | |
| Unexpected changes in cellular metabolism (e.g., glycolysis) | While the primary effect is on glutamine metabolism, cells may exhibit compensatory metabolic changes.[6] | Perform comprehensive metabolic profiling (e.g., Seahorse assay, metabolomics) to understand the broader metabolic impact.[6][7] |
| Low potency in cellular assays | High glutamine concentration in the media can compete with the inhibitor's effect. | Consider titrating the glutamine concentration in your cell culture medium. |
| The cell line may not be dependent on glutamine metabolism. | Screen a panel of cell lines to identify those with high GAC expression and glutamine dependency.[6] |
Quantitative Data
Table 1: In Vitro Potency of CB-839 (Telaglenastat)
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Glutaminase Activity) | ~8 nM | Recombinant GAC | [6] |
| IC50 (Cell Viability) | 0.41 µM | HG-3 cells | [3] |
| 66.2 µM | MEC-1 cells | [3] | |
| EC50 (Glutamate Depletion) | Correlated with glutamine accumulation | HCC1806 cells | [6] |
Note: IC50 values for cell viability can be significantly higher than for enzymatic inhibition, and are highly cell-line dependent.[3]
Experimental Protocols
Protocol 1: Assessment of Glutaminase Inhibition in Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-response range of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris.
-
-
Metabolite Analysis: Analyze the supernatant for intracellular glutamate and glutamine levels using LC-MS or a commercially available colorimetric/fluorometric assay kit.[6]
-
Data Analysis: Calculate the IC50 value for glutamate depletion.
Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol utilizes a Seahorse XF Analyzer to assess the impact of glutaminase inhibition on mitochondrial respiration and glycolysis.[7]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Inhibitor Treatment: Treat cells with this compound for the desired time.
-
Assay Preparation:
-
Hydrate the sensor cartridge in Seahorse XF Calibrant.
-
Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, glutamine) and the inhibitor.
-
-
Seahorse XF Analysis: Perform a Seahorse XF Cell Mito Stress Test or a similar assay to measure OCR and ECAR.
-
Data Interpretation: A decrease in the OCR/ECAR ratio suggests a shift away from mitochondrial respiration, which is an expected on-target effect of glutaminase inhibition.[7]
Visualizations
Caption: Signaling pathway of Glutaminase C inhibition.
Caption: Workflow for assessing cellular effects.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing Glutaminase C-IN-1 Treatment
Welcome to the technical support center for Glutaminase C-IN-1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the treatment duration of this compound in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or Noisy Data in Enzyme Assays | Reagent contamination or degradation. | Ensure all reagents are of high purity and stored correctly. Prepare fresh solutions of this compound and other critical reagents for each experiment. |
| Pipetting inaccuracies. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. For high-throughput screening, consider using automated liquid handlers for consistency. | |
| Incorrect buffer pH or composition. | Verify the pH of all buffers before use and ensure they are compatible with the assay components. | |
| Low Potency or Lack of Cellular Effect | Insufficient treatment duration. | The inhibitory effect of this compound is time-dependent. For long-term effects such as inhibition of cell proliferation, treatment durations of 48 hours to 5 days are often necessary.[1][2] For signaling studies, shorter time points (e.g., 24 hours) may be sufficient.[1][2] |
| Inhibitor instability in culture media. | While this compound is generally stable, prolonged incubation at 37°C can lead to degradation. For experiments lasting several days, it is recommended to refresh the media with a new inhibitor every 48-72 hours.[1] | |
| Cell line is not dependent on glutamine metabolism. | Confirm that your cell line of interest is "glutamine-addicted." This can be assessed by measuring cell viability in glutamine-depleted media. | |
| High Background in Fluorescence/Absorbance Assays | Autofluorescence of the compound. | Run a control plate containing this compound in the assay media without the enzyme or cells to determine its intrinsic fluorescence/absorbance. Subtract this background value from your experimental wells. |
| Contamination of reagents with glutamate. | Use high-purity reagents to avoid glutamate contamination, which can lead to high background signals in coupled enzyme assays. | |
| Unexpected Off-Target Effects | High inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration of this compound that inhibits GAC activity without causing significant off-target toxicity. |
| The compound may have other cellular targets. | Review the literature for any known off-target effects of this compound. Consider using a secondary, structurally different GAC inhibitor to confirm that the observed phenotype is due to GAC inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound in cell culture experiments?
A1: The optimal treatment duration depends on the experimental endpoint.
-
Enzyme activity assays: Direct inhibition of GAC is rapid. A pre-incubation of 15-30 minutes with the enzyme before adding the substrate is typically sufficient.
-
Cell signaling studies (e.g., Western blotting for downstream targets): A treatment time of 24 hours is often sufficient to observe changes in signaling pathways.[1][2]
-
Cell proliferation/viability assays: For assays like MTT or colony formation, longer incubation times are generally required. Significant effects on cell proliferation are typically observed after 48 to 120 hours (2 to 5 days) of continuous treatment.[1][2]
-
Apoptosis and cell cycle analysis: Changes in apoptosis and cell cycle progression are often detectable within 48 to 72 hours of treatment.[1][2]
Q2: How does the effect of this compound change over time?
A2: The effects of this compound are generally dose- and time-dependent.[2][3] Longer exposure to the inhibitor leads to a more pronounced inhibition of cell growth and induction of apoptosis. For some endpoints, a shorter, more potent treatment may be more effective than prolonged exposure, as was observed for improving CAR T-cell function.[4]
Q3: How stable is this compound in cell culture media?
A3: this compound is a stable small molecule. However, for long-term experiments (beyond 72 hours), it is good practice to replenish the media with a fresh inhibitor to ensure a consistent concentration.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[5]
Q4: What are the key signaling pathways affected by this compound treatment?
A4: this compound, by inhibiting GAC, primarily impacts cellular metabolism. This leads to alterations in several key signaling pathways, including:
-
mTOR signaling: GAC activity is linked to the activation of the mTOR pathway, which is a central regulator of cell growth and proliferation. Inhibition of GAC can lead to decreased mTOR signaling.[6]
-
Redox balance: Glutamine is a precursor for the antioxidant glutathione (GSH). GAC inhibition can deplete GSH levels, leading to an increase in reactive oxygen species (ROS) and cellular stress.[1][6]
-
c-Myc signaling: The oncogene c-Myc upregulates GAC expression. In turn, GAC activity can be necessary for maintaining c-Myc protein levels, suggesting a potential feedback loop.[7]
-
NF-κB signaling: In some contexts, Rho GTPases can regulate GAC activity through NF-κB.[8]
Q5: What is a typical workflow for optimizing this compound treatment duration?
A5: A typical workflow involves a time-course experiment where cells are treated with a fixed concentration of this compound (typically at or near the IC50 for cell viability) and harvested at various time points (e.g., 24, 48, 72, 96, and 120 hours). The relevant endpoint (e.g., cell viability, protein expression) is then measured at each time point to determine the optimal duration for the desired effect.
Quantitative Data Summary
The following table summarizes the typical effects of this compound (Compound 968) on cancer cell lines over time, based on data from multiple studies.[1][2][3]
| Treatment Duration | Effect on Cell Proliferation (e.g., MTT Assay) | Effect on Apoptosis (e.g., Annexin V Staining) | Effect on Cell Cycle (e.g., Flow Cytometry) |
| 24 hours | Minimal to moderate inhibition. | Early signs of apoptosis may be detectable. | Little to no significant change in cell cycle distribution. |
| 48 hours | Moderate to significant inhibition. | A significant increase in apoptotic cells is often observed. | G1 phase arrest becomes evident.[1][2] |
| 72 hours | Significant inhibition. | A further increase in apoptosis is typically seen. | Pronounced G1 phase arrest. |
| 96 hours | Strong inhibition. | The apoptotic population continues to increase. | Sustained G1 phase arrest. |
| 120 hours (5 days) | Very strong inhibition of cell proliferation. | A substantial apoptotic population is present. | Continued G1 phase arrest. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 5-24 hours.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 5, 10, 25, 50 µM).[1]
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96, or 120 hours). For longer time points, refresh the media with the inhibitor every 48-72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., GAC, c-Myc, p-S6K, Cyclin D1) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][2]
Visualizations
Caption: Signaling pathways influenced by Glutaminase C (GAC) and its inhibitor, this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Glutaminase C-IN-1 (CB-839)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the glutaminase inhibitor, Glutaminase C-IN-1 (CB-839, also known as Telaglenastat).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-839?
CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[3] This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of amino acids, nucleotides, and the antioxidant glutathione.[1][4] By inhibiting GLS1, CB-839 depletes downstream metabolites, impairs mitochondrial respiration and ATP production, and increases oxidative stress, ultimately leading to decreased cell proliferation and, in some cases, cell death.[1][5]
Q2: My cancer cell line is showing resistance to CB-839. What are the common molecular mechanisms of resistance?
Resistance to CB-839 is often multifactorial and typically involves metabolic reprogramming that allows cancer cells to bypass their dependence on glutaminolysis. Key mechanisms include:
-
Pyruvate Anaplerosis: Resistant cells can utilize extracellular pyruvate to replenish TCA cycle intermediates, thereby compensating for the block in glutamine metabolism.[6] This mechanism is dependent on the expression of monocarboxylate transporters (MCTs) like MCT1.[6]
-
Upregulation of Pyruvate Carboxylase (PC): PC is an enzyme that converts pyruvate into oxaloacetate, a key TCA cycle intermediate. Elevated levels of PC have been observed in CB-839-resistant multiple myeloma cells and can lessen the dependence on glutamine.[3][7]
-
Increased Glycolysis: Cancer cells can upregulate glycolysis to generate ATP and biosynthetic precursors, compensating for the reduced mitochondrial function caused by CB-839.[1]
-
GLS1 Isoform Switching: In prostate cancer, resistance to androgen deprivation therapy can be associated with a switch from the androgen receptor-dependent KGA isoform of GLS1 to the more enzymatically potent and androgen-independent GAC isoform.[8] Cells expressing the GAC isoform may exhibit differential sensitivity to CB-839.[8]
-
Upregulation of Asparagine Synthetase (ASNS): Increased ASNS activity can help cells overcome glutaminase inhibition by regulating the uptake of other amino acids and supporting protein and nucleotide synthesis.[7]
-
Enhanced Autophagy: CB-839 can induce autophagy in some cell lines. While this can be a mechanism of cell death, it can also act as a survival mechanism for some cancer cells.[1]
Troubleshooting Guide
Issue 1: Decreased sensitivity or acquired resistance to CB-839 in vitro.
This is a common challenge. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that CB-839 is effectively inhibiting glutaminase in your cell line.
-
Assess for Metabolic Reprogramming:
-
Hypothesis 1: Pyruvate Anaplerosis.
-
Experiment: Culture cells in pyruvate-free medium and assess their sensitivity to CB-839.
-
Expected Outcome: If cells are relying on pyruvate anaplerosis, their sensitivity to CB-839 should increase in pyruvate-free conditions.[6]
-
Further Investigation: Measure the expression of MCT1 (gene name SLC16A1) via qPCR or western blot. High MCT1 expression may correlate with pyruvate-dependent resistance.[6]
-
-
Hypothesis 2: Upregulated Glycolysis.
-
Experiment: Perform a Seahorse XF Glycolysis Stress Test.
-
Expected Outcome: Resistant cells may exhibit a higher glycolytic rate compared to sensitive cells, especially under CB-839 treatment.[1]
-
-
Hypothesis 3: Increased Pyruvate Carboxylase (PC) expression.
-
-
Explore Combination Therapies: Based on the identified resistance mechanism, consider rational combination strategies.
-
If Pyruvate Anaplerosis is suspected:
-
Strategy: Combine CB-839 with an MCT1 inhibitor, such as AZD3965, to block pyruvate uptake.[6]
-
-
If cells show increased reliance on other survival pathways:
-
Strategy: In Chronic Lymphocytic Leukemia (CLL), combining CB-839 with the BCL-2 inhibitor venetoclax or the MCL-1 inhibitor AZD-5991 has shown synergistic effects.[1]
-
Strategy: In Multiple Myeloma, proteasome inhibitors like carfilzomib can synergize with CB-839 by enhancing ER stress.[10]
-
Strategy: For tumors with mTOR pathway activation, combination with an mTOR inhibitor may be effective.[11][12]
-
-
To enhance immune-mediated killing:
-
Strategy: In melanoma and other immunogenic tumors, combining CB-839 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can improve T-cell function and anti-tumor activity.[13]
-
-
Quantitative Data Summary
| Cell Line | Cancer Type | CB-839 IC50 (µM) | Effect of Pyruvate on IC50 | Reference |
| HCC1806 | Triple-Negative Breast Cancer | ~0.01 - 0.1 | Not specified | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 - 1 | Not specified | [2] |
| T47D | Breast Cancer (ER+) | >10 | Not specified | [2] |
| Hs578T | Triple-Negative Breast Cancer | 1.2 ± 0.2 | Increased to 3.3 ± 0.4 with 1 mM pyruvate | [6] |
| PC3 | Prostate Cancer (Androgen-Indep.) | 0.481 | Not specified | [8] |
| LNCaP | Prostate Cancer (Androgen-Dep.) | >1 | Not specified | [8] |
| MM.1S BzR | Multiple Myeloma (Bortezomib-Res.) | Lower than parental | Not specified | [10] |
| U266 BzR | Multiple Myeloma (Bortezomib-Res.) | Lower than parental | Not specified | [10] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine CB-839 IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000 - 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of CB-839 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence or absorbance readings to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.
Protocol 2: Western Blot for Pyruvate Carboxylase (PC) Expression
-
Cell Lysis: Treat cells with CB-839 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PC (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with CB-839 or vehicle for the desired duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Calibrate the Seahorse XF analyzer and perform the Mito Stress Test assay.
-
Data Analysis: The assay will measure the oxygen consumption rate (OCR). The key parameters to analyze are basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Visualizations
Caption: CB-839 mechanism of action and resistance pathways.
Caption: Troubleshooting workflow for CB-839 resistance.
References
- 1. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensatory metabolic networks in pancreatic cancers upon perturbation of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Glutaminase C-IN-1 stability in different media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Glutaminase C-IN-1 (also known as Compound 968).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Compound 968) is an allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. By inhibiting GAC, it blocks the conversion of glutamine to glutamate, thereby disrupting cancer cell growth and proliferation.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on the form of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Q3: What are the solubility properties of this compound?
Understanding the solubility of this compound is essential for preparing accurate and effective experimental solutions.
| Solvent | Solubility | Notes |
| DMSO | 48 mg/mL (100.96 mM) | Use fresh, high-quality DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Problem 1: Precipitation of the inhibitor in cell culture medium.
-
Cause: this compound is insoluble in aqueous solutions.[1] Adding a concentrated DMSO stock solution directly to the medium can cause the compound to precipitate out.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create an intermediate stock.
-
Add the final, small volume of the diluted DMSO stock to your pre-warmed cell culture medium while vortexing or mixing gently to ensure rapid dispersion. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Cause 1: Degradation of the inhibitor in experimental media. The stability of this compound in aqueous-based media (e.g., cell culture medium, buffers) at physiological pH and temperature over extended incubation periods has not been extensively reported in publicly available literature. Degradation can lead to a decrease in the effective concentration of the active compound.
-
Solution 1: Since specific stability data is unavailable, it is recommended to empirically determine the stability of this compound in your specific experimental setup. A generalized protocol for assessing stability is provided below. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly prepared inhibitor.
-
Cause 2: Freeze-thaw cycles of the stock solution. Repeated freezing and thawing can lead to the degradation of the compound.
-
Solution 2: Aliquot the DMSO stock solution into single-use volumes and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution for cell-based experiments.
Caption: Workflow for preparing this compound working solution.
Protocol 2: Generalized Protocol for Assessing the Stability of this compound in Experimental Media
This protocol provides a framework for researchers to determine the stability of the inhibitor in their specific aqueous-based experimental medium.
Caption: Experimental workflow for stability assessment.
Signaling Pathways
This compound targets a critical node in cancer cell metabolism. The following diagram illustrates the simplified signaling pathway affected by the inhibitor.
Caption: Inhibition of Glutaminase C by this compound.
References
Interpreting unexpected results with Glutaminase C-IN-1
Welcome to the technical support resource for Glutaminase C-IN-1 (also known as Compound 968). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers interpret unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of Glutaminase C (GAC), a mitochondrial enzyme crucial for cancer cell metabolism.[1][2][3][4] Unlike orthosteric inhibitors that compete with the substrate (glutamine), this compound binds to a distinct site on the GAC dimer.[5] This binding event prevents the conformational change from a dimeric to a tetrameric state, which is essential for the enzyme's catalytic activity.[6] By locking GAC in an inactive conformation, the inhibitor blocks the conversion of glutamine to glutamate, a key step in glutaminolysis that fuels the TCA cycle in many cancer cells.[6][7]
Q2: What is the expected outcome of treating cancer cells with this compound?
The primary expected outcome is the inhibition of proliferation and growth in cancer cell lines that exhibit "glutamine addiction".[1][3] This is particularly effective in cells with high c-Myc expression, which upregulates glutamine metabolism.[8][9] Successful inhibition of GAC leads to a decrease in intracellular glutamate levels, reduced flux into the TCA cycle, and can trigger an increase in reactive oxygen species (ROS), leading to apoptosis.[10][11] A key feature of this inhibitor is its selectivity for transformed cells, with minimal effects on the growth of normal, non-cancerous cells.[3][4][11]
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the inhibitor's activity. Refer to the table below for solubility and storage recommendations. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4] If you observe precipitation in your stock solution upon thawing, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in re-solubilization.[2]
| Property | Value |
| Molecular Weight | 475.42 g/mol [1][4] |
| Solubility (DMSO) | 25-48 mg/mL (52.59-100.96 mM). Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][4] |
| Solubility (Aqueous) | Insoluble[4] |
| Storage (Powder) | -20°C for up to 3 years[4] |
| Storage (Stock in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month.[2][3][4] |
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes encountered during experiments with this compound.
Issue 1: No significant inhibition of cancer cell proliferation.
-
Question: I'm not observing the expected anti-proliferative effect on my cancer cell line. Why could this be?
Answer: There are several potential reasons for a lack of efficacy:
-
Metabolic Plasticity: Your cell line may not be "addicted" to glutamine. Cancer cells can be metabolically flexible. If they primarily use glycolysis (the Warburg effect) and do not heavily rely on glutaminolysis for anaplerosis, they will be insensitive to GAC inhibition.[7][12]
-
Low GAC Expression: The target enzyme, Glutaminase C, may not be expressed at high levels in your cell line. Verify GAC expression levels via Western Blot or qPCR. Cells with low GAC expression are not expected to be sensitive.[5]
-
Compensatory Pathways: Some cancer cells can develop resistance by upregulating alternative metabolic pathways to fuel the TCA cycle, bypassing the need for glutamine.[12]
-
Inhibitor Inactivity: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions have been stored correctly and that the final concentration in your assay is appropriate.
-
Issue 2: Effects observed in control (non-transformed) cells.
-
Question: My non-cancerous control cells are showing signs of toxicity or reduced viability. Isn't this inhibitor supposed to be selective?
Answer: While this compound is known for its selectivity, toxicity in normal cells can occur under certain conditions:
-
High Inhibitor Concentration: At very high concentrations, off-target effects can occur. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits cancer cells without affecting normal cells. Effects of other inhibitors like BPTES at high concentrations have been shown to be non-rescuable by downstream metabolites, suggesting potential off-target activity.[13]
-
Specific Metabolic Needs of Control Cells: Certain specialized normal cells may have higher glutamine requirements than typical non-transformed cells. For instance, glutamate is a key neurotransmitter in the central nervous system, and glutaminase plays a vital role in its recycling in glial cells and neurons.[14] Ensure your control cell line is appropriate for the experimental context.
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Assay Interference: The components of your viability assay (e.g., MTT, AlamarBlue) could be interacting with the inhibitor. Run a control with the inhibitor in cell-free media to check for direct chemical reactions.
-
Issue 3: Inconsistent IC50 values between experiments.
-
Question: I am getting significant variability in my IC50 measurements across different experimental runs. What could be causing this?
Answer: Inconsistent IC50 values are a common issue in enzyme inhibitor studies. Consider the following factors:
-
Reagent Variability: Use the same batch of critical reagents, including the enzyme, substrate (L-glutamine), and the inhibitor for a set of comparative experiments. L-glutamine can degrade over time in solution, so prepare it fresh.[15]
-
Inhibitor Stability and Solubility: Ensure the inhibitor is fully dissolved in your stock solution and does not precipitate when diluted into aqueous assay buffers. Visual inspection of plates for precipitation is recommended. Keep the final DMSO concentration low (e.g., <1%) as it can impact enzyme activity.[15]
-
Assay Conditions: Factors like pH, temperature, and incubation time must be strictly controlled. Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction to prevent thermal drift.[15]
-
Time-Dependent Inhibition: this compound is an allosteric inhibitor. To ensure it has time to bind, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is recommended.[15]
-
Issue 4: Unexpected changes in unrelated signaling pathways.
-
Question: I've noticed changes in the Nrf2 antioxidant pathway upon treatment with this compound. Is this a known off-target effect?
Answer: Yes, this is a documented off-target effect. A recent study demonstrated that this compound (referred to as C968) can directly bind to Keap1, a negative regulator of the Nrf2 transcription factor.[16] This interaction prevents the degradation of Nrf2, leading to its activation and the transcription of antioxidant genes like HO-1 and NQO-1.[16] This effect was shown to be independent of its glutaminase inhibitory activity, as another GAC inhibitor, telaglenastat (CB-839), did not activate Nrf2.[16] When interpreting results, especially those related to oxidative stress, it is important to consider this parallel activity.
Visual Guides and Workflows
Glutaminolysis and Inhibition Pathway
The following diagram illustrates the central role of Glutaminase C (GAC) in cancer cell metabolism and the mechanism of its inhibition by this compound.
Caption: Mechanism of this compound action on the glutaminolysis pathway.
Troubleshooting Workflow: No Inhibitory Effect
Use this decision tree to diagnose experiments where this compound does not produce the expected anti-proliferative effect.
Caption: Decision tree for troubleshooting lack of inhibitor efficacy.
Key Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures GAC activity by quantifying the production of glutamate. The glutamate is then used by glutamate dehydrogenase (GDH) in a reaction that converts NAD+ to NADH, which can be measured by absorbance or fluorescence.
Materials:
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
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Recombinant Glutaminase C (GAC)
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This compound (and vehicle control, e.g., DMSO)
-
L-Glutamine
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NAD+
-
Glutamate Dehydrogenase (GDH)
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96-well microplate
-
Microplate reader (absorbance at 340 nm)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of GAC, L-Glutamine, NAD+, and GDH in assay buffer. Keep enzyme solutions on ice.[15]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add this compound at various concentrations to the test wells. Add an equivalent volume of DMSO to control wells.
-
Add the GAC working solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiate Reaction:
-
Add a substrate mixture containing L-Glutamine, NAD+, and GDH to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 30 minutes.[15]
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (e.g., using Resazurin)
This protocol assesses the effect of this compound on the proliferation of adherent cancer cells.
Materials:
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Cancer cell line of interest and appropriate culture medium
-
This compound
-
96-well cell culture plates
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Resazurin-based reagent (e.g., AlamarBlue, CellTiter-Blue)
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Microplate reader (fluorescence Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from medium-only wells).
-
Normalize the fluorescence readings of treated wells to the vehicle control wells to calculate the percentage of viability.
-
Plot cell viability against inhibitor concentration to determine the GI50/IC50 value.
-
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Glutaminase - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Improving the bioavailability of Glutaminase C-IN-1 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Glutaminase C-IN-1 (also known as CB-839 or Telaglenastat).
Troubleshooting Guide: In Vivo Bioavailability of CB-839
This guide addresses common issues encountered during in vivo experiments with CB-839, focusing on formulation, administration, and achieving desired therapeutic concentrations.
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of CB-839 after oral administration. | Poor Solubility: CB-839 is a poorly water-soluble compound, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[1] | Formulation with Solubilizing Agents: Formulate CB-839 in a vehicle containing solubilizing agents. A commonly used vehicle is 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate buffer (pH 2).[1] Another option is dissolving CB-839 in DMSO and then mixing with an oil-based vehicle like sunflower oil. |
| Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration, affecting the amount of drug that reaches the stomach. | Proper Gavage Technique: Ensure proper training in oral gavage for mice. The correct volume and a gentle technique are crucial. For detailed guidance, refer to established protocols on oral gavage in mice. | |
| Food Effects: The presence or absence of food in the gastrointestinal tract can influence the absorption of CB-839. | Standardize Feeding Schedule: For pharmacokinetic studies, it is advisable to fast the animals overnight before dosing to reduce variability. For efficacy studies, a consistent feeding schedule should be maintained. Dosing with food has been shown to improve the pharmacokinetic profile in clinical settings.[2] | |
| Sub-therapeutic drug levels in the target tissue (e.g., tumor, brain). | Limited Bioavailability: Even with optimized oral formulations, the absolute bioavailability may be a limiting factor, requiring high doses to achieve therapeutic concentrations.[1] | Nanoparticle-Based Delivery: Consider using nanoparticle formulations to enhance bioavailability and improve targeting. Gold nanoparticles have been shown to act as effective carriers for CB-839, increasing its efficacy in glioblastoma stem cells in vitro.[1] |
| Poor Tissue Penetration: The physicochemical properties of CB-839 may limit its ability to penetrate certain tissues, such as the brain, due to the blood-brain barrier.[1] | Targeted Nanoparticles: For brain tumors or other hard-to-reach tissues, consider using nanoparticles functionalized with targeting ligands to facilitate transport across biological barriers. | |
| Precipitation of CB-839 in the formulation. | Inadequate Solubilization: The concentration of CB-839 may exceed the solubilizing capacity of the chosen vehicle. | Optimize Formulation: Test different concentrations of solubilizing agents (e.g., HPBCD) or try alternative vehicle compositions. Ensure the final formulation is clear and free of precipitates before administration. |
| pH Sensitivity: The solubility of CB-839 may be pH-dependent. | Maintain Acidic pH: The use of a citrate buffer at pH 2 in the HPBCD formulation helps to maintain the solubility of CB-839.[1] |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a standard oral formulation for CB-839 in preclinical mouse studies?
A standard and effective oral formulation for CB-839 in mice is a solution of 20 mg/mL in a vehicle consisting of 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate buffer, adjusted to pH 2.[1] This formulation aids in solubilizing the poorly water-soluble CB-839 for oral administration.
Q2: What is a typical oral dose of CB-839 used in mouse xenograft models?
A commonly used oral dose of CB-839 in mouse xenograft models is 200 mg/kg, administered twice daily (BID).[3] This dosing regimen has been shown to achieve plasma and tumor concentrations sufficient to inhibit glutaminase activity in vivo.[1]
Q3: Are there alternative formulations to improve the bioavailability of CB-839?
Yes, nanoparticle-based delivery systems are being explored to enhance the bioavailability and therapeutic efficacy of CB-839. Gold nanoparticles have been successfully used to carry CB-839, demonstrating increased efficacy in in vitro models of glioblastoma.[1] These advanced formulations aim to improve drug solubility, protect the drug from degradation, and potentially facilitate targeted delivery.
Pharmacokinetics
Q4: What are the known pharmacokinetic challenges with CB-839?
While sometimes described as having good oral bioavailability, achieving therapeutic concentrations of CB-839 in certain tissues, like the brain, can be challenging and may require high oral doses.[1] This suggests that its absorption and/or distribution may be limiting factors for efficacy in some contexts.
Q5: Is there a way to monitor the target engagement of CB-839 in vivo?
Yes, target engagement can be assessed by measuring the inhibition of glutaminase activity in tumors or surrogate tissues like platelets. Pharmacodynamic markers, such as an increase in glutamine and a decrease in glutamate levels in the tumor or plasma, also indicate target engagement.[1]
Experimental Protocols
Protocol 1: Preparation of Oral CB-839 Formulation (HPBCD-based)
-
Materials:
-
This compound (CB-839) powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Citric acid
-
Sodium citrate
-
Sterile water
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
-
Procedure:
-
Prepare a 10 mmol/L citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate in sterile water. Adjust the pH to 2.0.
-
To the citrate buffer, add HPBCD to a final concentration of 25% (w/v). Stir until the HPBCD is completely dissolved. This may require gentle heating.
-
Slowly add the CB-839 powder to the HPBCD/citrate buffer solution while stirring to achieve the desired final concentration (e.g., 20 mg/mL).
-
Continue stirring until the CB-839 is fully dissolved. The final solution should be clear.
-
Store the formulation at 4°C, protected from light. Warm to room temperature before administration.
-
Protocol 2: In Vivo Pharmacokinetic Study of Oral CB-839 in Mice
-
Animals:
-
Female athymic nude mice (6-8 weeks old)
-
-
Dosing and Administration:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the CB-839 formulation (e.g., 200 mg/kg) via oral gavage.
-
Record the exact time of administration for each mouse.
-
-
Blood Sampling:
-
Collect serial blood samples from each mouse at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a validated blood collection method, such as saphenous vein puncture, to obtain approximately 20-30 µL of blood at each time point.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of CB-839 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Include a calibration curve and quality control samples in each analytical run.
-
-
Data Analysis:
-
Calculate the mean plasma concentration of CB-839 at each time point.
-
Plot the mean plasma concentration versus time to generate a pharmacokinetic profile.
-
Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to CB-839.
Caption: Mechanism of action of CB-839 in cancer cells.
Caption: Workflow for a typical in vivo pharmacokinetic study of CB-839.
Caption: Logic for improving CB-839 bioavailability with nanoparticle formulations.
References
Technical Support Center: Co-crystallization of Glutaminase C (GAC) with Compound 968
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the co-crystallization of human mitochondrial glutaminase C (GAC) with its allosteric inhibitor, Compound 968.
Troubleshooting Guide
This guide addresses common issues encountered during the co-crystallization of GAC with Compound 968, a process known to be challenging due to the inhibitor's physicochemical properties.
| Problem | Potential Cause | Recommended Solution |
| No crystals or precipitation after setting up trays | Suboptimal Protein or Ligand Concentration: The concentration of GAC or Compound 968 may be too low for supersaturation. | - Increase the protein concentration in small increments. - For co-crystallization, a ligand-to-protein molar ratio of at least 4:1 is often a good starting point[1]. Given the low solubility of Compound 968, a higher excess may be necessary to ensure saturation of the binding site[2][3]. |
| Low Solubility of Compound 968: Compound 968 is known for its poor aqueous solubility, which can prevent the formation of a homogenous protein-ligand complex necessary for crystallization[4]. | - Dissolve Compound 968 in a minimal amount of an organic solvent like DMSO before adding it to the protein solution. Most proteins can tolerate 1-5% DMSO[5]. - Consider using co-solvents such as polyethylene glycol (PEG) in the crystallization buffer, which can enhance the solubility of hydrophobic ligands[5]. - Reduce the protein concentration during the incubation step to keep the final concentration of the less soluble compound lower[5]. | |
| Incorrect Buffer/Precipitant Conditions: The pH, ionic strength, or precipitant type may not be conducive to GAC-Compound 968 crystal formation. | - Screen a wide range of crystallization conditions. A previously successful condition for GAC with other allosteric inhibitors is 10% PEG 6000, 1 M LiCl, and 0.1 M Tris-HCl at pH 8.5[1]. - Vary the pH, as it is a critical factor influencing protein solubility and crystal packing[6]. | |
| Amorphous Precipitate or Oiling Out | Rapid Supersaturation: The solution is reaching supersaturation too quickly, leading to disordered aggregation instead of ordered crystal growth. | - Reduce the concentration of the precipitant (e.g., PEG 6000) to slow down the crystallization process. - Decrease the protein and/or ligand concentration. - Try a different precipitant. High salt concentrations can sometimes decrease the solubility of hydrophobic ligands[5]. |
| Compound-Induced Aggregation: Compound 968, due to its hydrophobicity, might be causing the protein to aggregate and precipitate. | - Lower the incubation temperature during complex formation. - Decrease the molar excess of Compound 968 during incubation. - Ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum. | |
| Small, Poorly Diffracting Crystals | Suboptimal Crystal Growth Conditions: The conditions may favor nucleation but not the growth of large, well-ordered crystals. | - Optimize the precipitant concentration around the initial hit condition. - Employ micro-seeding or macro-seeding techniques using previously obtained microcrystals. - Slow down the vapor diffusion rate by using a larger drop volume or a smaller reservoir volume. |
| Inherent Disorder in the Complex: The protein-ligand complex may have flexible regions that hinder the formation of a well-ordered crystal lattice. | - Consider using serial room temperature crystallography. This technique has been successful in resolving subtle conformational differences in GAC-inhibitor complexes that were not visible in cryo-cooled structures[7][8][9]. | |
| Crystals Form, but Structure Shows Apo-GAC (No Ligand) | Low Ligand Occupancy: The concentration of Compound 968 in the crystallization drop was insufficient to fully occupy the binding site. | - Increase the molar excess of Compound 968 during the pre-incubation step[3]. - If using a soaking method, ensure the ligand is soluble in the cryoprotectant solution and soak for a longer duration. |
| Ligand Binding Site Blocked by Crystal Packing: In the apo-GAC crystal lattice, the allosteric binding site for Compound 968 may be obstructed by neighboring protein molecules. | - This is a strong indication that co-crystallization is necessary instead of soaking[2]. - Attempt to find new crystallization conditions for the apo-protein that result in a different crystal packing arrangement[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in co-crystallizing GAC with Compound 968?
A1: The primary challenge stems from the low aqueous solubility of Compound 968[4]. Being a hydrophobic molecule, it is difficult to achieve and maintain the high concentration required to saturate the allosteric binding site of GAC in a typical aqueous crystallization buffer without causing precipitation or aggregation[3][5].
Q2: Is co-crystallization or soaking the better method for this complex?
A2: Co-crystallization is generally the preferred method. Compound 968 is an allosteric inhibitor, and its binding may induce conformational changes in GAC that are incompatible with the existing crystal lattice of the apo-protein[2][10]. Therefore, forming the protein-ligand complex before setting up crystallization trials is more likely to yield a complex structure.
Q3: What is the correct chemical structure of Compound 968?
A3: It is critical to note that a recent study published in June 2025 has reassigned the chemical structure of Compound 968. Through NMR spectroscopy and X-ray crystallography, the structure has been corrected from a benzo[c]phenanthridine to an isomeric benzo[c]acridine[11]. Researchers should ensure they are using the correct structural information for any computational or medicinal chemistry efforts.
Q4: At what molar ratio should I incubate GAC with Compound 968?
A4: A good starting point, based on protocols for similar allosteric inhibitors, is a 4:1 molar ratio of inhibitor to GAC protein[1]. However, due to the low solubility of Compound 968, achieving a high enough free ligand concentration to ensure saturation is key. Therefore, you may need to experiment with ratios of 10:1 or higher, while carefully monitoring for precipitation[3].
Q5: Are there any known successful crystallization conditions for GAC with allosteric inhibitors?
A5: Yes, crystals of human GAC in complex with BPTES-family inhibitors have been grown using the hanging drop vapor diffusion method with a reservoir solution consisting of 10% PEG 6000 (w/v), 1.0 M LiCl, and 0.1 M Tris-HCl buffer at pH 8.5[1]. Crystals typically appear within 24 hours and grow to a suitable size in about a week[1].
Q6: My crystals don't diffract well. What can I do?
A6: Poor diffraction can be due to small crystal size or internal disorder. For GAC, high-pressure cryo-cooling (at 350 MPa) has been used to reduce lattice disorder before data collection[1]. Alternatively, if disorder is persistent, serial room temperature crystallography is a powerful technique that has successfully been used to analyze GAC-inhibitor complexes, as it can overcome cryo-induced structural biases and reveal more subtle conformational changes[7][8].
Experimental Protocols
Protocol 1: Co-crystallization of Human GAC with an Allosteric Inhibitor
This protocol is adapted from successful methods used for BPTES-family inhibitors and serves as a starting point for Compound 968[1].
-
Protein Purification: Express and purify recombinant human GAC as previously described in the literature.
-
Complex Formation:
-
Prepare a stock solution of Compound 968 in 100% DMSO.
-
Dilute the GAC protein to a working concentration (e.g., 5-10 mg/mL).
-
Add the Compound 968 stock solution to the protein to achieve a final inhibitor-to-protein molar ratio of 4:1. The final DMSO concentration should not exceed 5%.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization:
-
Use the hanging drop vapor diffusion method at 20°C.
-
Mix 1 µL of the GAC-Compound 968 complex solution with 1 µL of the reservoir solution on a siliconized coverslip.
-
The reservoir solution should contain 10% PEG 6000 (w/v), 1.0 M LiCl, and 0.1 M Tris-HCl, pH 8.5.
-
Seal the well and incubate at 20°C.
-
-
Crystal Harvesting and Data Collection:
Visualizations
GAC Metabolic Pathway
Caption: Signaling pathway of GAC in cancer metabolism.
Co-crystallization Workflow
Caption: Experimental workflow for GAC-Compound 968 co-crystallization.
Troubleshooting Logic
Caption: Logical flow for troubleshooting co-crystallization experiments.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors [en.bio-protocol.org]
- 10. sptlabtech.cn [sptlabtech.cn]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Head-to-Head Comparison of Glutaminase Inhibitors: Glutaminase C-IN-1 and CB-839
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric glutaminase inhibitors, Glutaminase C-IN-1 (also known as compound 968) and CB-839 (Telaglenastat). This analysis is supported by experimental data on their biochemical properties, cellular effects, and in vivo efficacy.
Glutaminase C (GAC), a key enzyme in cancer cell metabolism, has emerged as a critical therapeutic target. It catalyzes the conversion of glutamine to glutamate, a reaction essential for the proliferation and survival of many tumor cells. Both this compound and CB-839 are allosteric inhibitors of GAC, offering a promising avenue for cancer therapy. This guide delves into a detailed comparison of their performance based on available preclinical data.
Biochemical and Cellular Potency
A comparative summary of the biochemical and cellular inhibitory activities of this compound and CB-839 is presented below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in reported IC50 values may be attributed to different assay conditions.
| Parameter | This compound (Compound 968) | CB-839 (Telaglenastat) | Reference |
| Target | Allosteric inhibitor of Glutaminase C (GAC) | Potent, selective, and orally bioavailable allosteric inhibitor of Glutaminase (GLS1), including GAC and KGA splice variants. | [1][2] |
| Mechanism of Action | Allosteric inhibitor that is suggested to bind to an interface between two GAC monomers.[3] | Allosteric, non-competitive inhibitor that binds at the dimer/dimer interface of the GAC tetramer, trapping it in an inactive conformation.[4] | |
| Biochemical IC50 (GAC) | 9.3 µM | 24 nM (recombinant human GAC) | [2][5] |
| Cellular Antiproliferative IC50 | ≤ 10 µM (in various cancer cell lines) | 2-300 nM (in a panel of triple-negative breast cancer cell lines) | [6][7] |
| Pharmacological Characteristics | Described as having different pharmacological characteristics from CB-839 and being less effective in disrupting glutaminolysis.[2] | Exhibits time-dependent and slowly reversible kinetics.[7] |
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
| In Vivo Model | This compound (Compound 968) | CB-839 (Telaglenastat) | Reference |
| Xenograft Model | P-493 B-cell lymphoma | Patient-derived triple-negative breast cancer (TNBC) xenograft | [6][7] |
| Dosing | 200 µ g/mouse , i.p., daily for 12 days | 200 mg/kg, p.o., twice daily | [7][8] |
| Outcome | Effectively shrinks tumor size, with a reported ~50% reduction.[8] | Significantly suppressed tumor growth.[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay is commonly used to measure the enzymatic activity of glutaminase.
Principle: The production of glutamate by glutaminase is coupled to the glutamate dehydrogenase (GDH) reaction. GDH converts glutamate to α-ketoglutarate, which is accompanied by the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD+.
-
Enzyme and Substrate: Add purified recombinant GAC enzyme and the substrate, L-glutamine.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (this compound or CB-839) for a specified duration before adding the substrate.
-
Coupling Enzyme: Add glutamate dehydrogenase to the mixture.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.[4]
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of the inhibitors on cancer cell viability and proliferation.
Principle: The MTT assay measures the metabolic activity of cells, which reflects the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which signals the presence of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or CB-839 for a specified period (e.g., 72 hours).
-
Assay Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
-
Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to untreated control cells and calculate the IC50 values for cell proliferation inhibition.[7][9]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Administration: Administer this compound or CB-839 to the mice via the specified route (e.g., intraperitoneal injection or oral gavage) and dosing schedule. A vehicle control group should be included.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.[8][10]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the action and evaluation of these inhibitors.
Caption: Glutaminolysis pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 2. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminolysis - Wikipedia [en.wikipedia.org]
- 6. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glutaminase C Inhibitors: Validating Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of several prominent allosteric inhibitors of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. By targeting the "glutamine addiction" of many tumors, these inhibitors represent a promising avenue for cancer therapy. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Glutaminase C Inhibition
Cancer cells often exhibit altered metabolic pathways, notably an increased reliance on glutamine for energy production and biosynthesis, a phenomenon known as the "Warburg effect". Glutaminase C (GAC), a mitochondrial enzyme, catalyzes the first step in glutamine metabolism by converting glutamine to glutamate. This makes GAC a critical therapeutic target. Allosteric inhibitors of GAC, which bind to a site distinct from the active site, offer a promising strategy to disrupt cancer cell metabolism and proliferation. This guide focuses on a comparative analysis of four such inhibitors: Glutaminase C-IN-1 (also known as Compound 968), UPGL00004, CB-839 (Telaglenastat), and BPTES.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the glutaminase inhibitors against various cancer cell lines, providing a quantitative measure of their potency.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound (Compound 968) | Ovarian Cancer (HEY) | ~10,000 | [1] |
| Ovarian Cancer (SKOV3) | ~10,000 | [1] | |
| Ovarian Cancer (IGROV-1) | ~10,000 | [1] | |
| Endometrial Cancer (Ishikawa) | Not specified | [2] | |
| Endometrial Cancer (HEC-1B) | Not specified | [2] | |
| UPGL00004 | Recombinant GAC | 29 | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 70 | [3] | |
| Triple-Negative Breast Cancer (HS578T) | 129 | [3] | |
| Triple-Negative Breast Cancer (TSE) | 262 | [3] | |
| CB-839 (Telaglenastat) | Recombinant GAC | ~30 | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 33 | [3] | |
| Triple-Negative Breast Cancer (HCC1806) | 20-55 | [4] | |
| Lung Cancer (A427) | 9.1 | [5] | |
| Lung Cancer (A549) | 27.0 | [5] | |
| Lung Cancer (H460) | 217 | [5] | |
| BPTES | Recombinant GAC | 700-3000 | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 2400 | [3] | |
| Lung Cancer (A549) | 1000 | [5] | |
| Lung Cancer (H460) | 4200 | [5] |
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The table below presents a summary of the in vivo anti-tumor activity of the glutaminase inhibitors in various xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Anti-Tumor Effect | Reference |
| This compound (Compound 968) | Endometrial Cancer Xenograft | Not specified | Significantly suppressed tumor growth | [2] |
| Non-Small Cell Lung Cancer Xenograft | Not specified | Inhibited tumor growth | [6] | |
| UPGL00004 | Triple-Negative Breast Cancer (patient-derived) | 1 mg/kg, i.p., every other day | Potently suppressed tumor growth when combined with bevacizumab | [3] |
| CB-839 (Telaglenastat) | Triple-Negative Breast Cancer (patient-derived) | 200 mg/kg, oral | ~60% inhibition of tumor growth | [3] |
| BPTES | Lymphoma Xenograft | Not specified | Inhibited tumor growth | [7] |
Signaling Pathways and Mechanism of Action
Glutaminase inhibitors exert their anti-tumor effects by disrupting key metabolic and signaling pathways within cancer cells. The primary mechanism is the allosteric inhibition of Glutaminase C, which leads to a depletion of glutamate and downstream metabolites. This metabolic stress triggers a cascade of cellular events, including the inhibition of the mTORC1 signaling pathway, an increase in reactive oxygen species (ROS), and ultimately, apoptosis.
Experimental Workflows
The validation of anti-tumor effects of glutaminase inhibitors typically involves a series of in vitro and in vivo experiments. A general workflow is outlined below.
Experimental Protocols
Below are generalized protocols for key experiments cited in the validation of glutaminase inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the glutaminase inhibitor and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the glutaminase inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The glutaminase inhibitors this compound (Compound 968), UPGL00004, CB-839, and BPTES have all demonstrated anti-tumor effects by targeting the metabolic vulnerability of glutamine-addicted cancer cells. While all operate through the allosteric inhibition of Glutaminase C, their potencies vary significantly, with UPGL00004 and CB-839 showing lower IC50 values compared to BPTES and Compound 968 in several cancer cell lines. In vivo studies further support the anti-tumor efficacy of these compounds. The choice of inhibitor for further research and development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental frameworks provided in this guide offer a basis for the continued validation and comparison of these and other novel glutaminase inhibitors.
References
- 1. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glutaminase Inhibitor Compound 968 Exhibits Potent In vitro and In vivo Anti-tumor Effects in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. ROS homeostasis and metabolism: a dangerous liason in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glutaminase C-IN-1 Cross-reactivity with Glutaminase Isozymes
A detailed examination of the inhibitory activity of Glutaminase C-IN-1 (also known as Compound 968) reveals its interaction with the primary glutaminase isozymes. This guide provides a comparative overview of its potency against Glutaminase C (GAC), Kidney-type Glutaminase (KGA), and Liver-type Glutaminase (GLS2), supported by experimental data and detailed protocols for researchers in drug discovery and cancer biology.
This compound, an allosteric inhibitor of glutaminase, has been a subject of interest for its potential therapeutic applications in oncology. Its efficacy is determined by its ability to selectively inhibit glutaminase isozymes that are critical for the metabolic reprogramming of cancer cells. This guide synthesizes available data on the cross-reactivity of this compound to provide a clear comparison for research and development professionals.
Inhibitor Potency Comparison
The inhibitory activity of this compound (Compound 968) against the different glutaminase isozymes is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the available data from scientific literature.
| Inhibitor | Target Isozyme | IC50 (µM) | Comments |
| This compound (Compound 968) | GAC | 9.3[1] | Allosteric inhibitor of GLS1.[2] |
| KGA | Data Inconsistent/Not Available | Some reports suggest inhibition of both KGA and GAC, while others indicate GAC specificity.[2] | |
| GLS2 (LGA) | Potentially similar to GAC | One study suggests inhibition as potent as GAC, but quantitative data is not provided.[3] |
Note: The IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes. The inconsistency in the reported activity against KGA highlights the need for further standardized comparative studies.
Signaling Pathways and Experimental Workflow
To understand the context of glutaminase inhibition and the methods used to assess it, the following diagrams illustrate the glutaminase signaling pathway and a typical experimental workflow for determining inhibitor potency.
References
A Head-to-Head Comparison of Allosteric Glutaminase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has emerged as a promising therapeutic target. Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a critical node in this altered metabolism. Allosteric inhibitors of glutaminase have shown significant promise in preclinical and clinical studies. This guide provides a head-to-head comparison of key allosteric glutaminase inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Key Allosteric Glutaminase Inhibitors: A Comparative Overview
Four prominent glutaminase inhibitors are at the forefront of research and development: BPTES, a foundational tool compound, and three clinical-stage candidates: Telaglenastat (CB-839), IPN60090, and Sirpiglenastat (DRP-104). While BPTES, Telaglenastat, and IPN60090 are direct allosteric inhibitors of GLS1, Sirpiglenastat functions as a prodrug of a broad-acting glutamine antagonist.
Table 1: Quantitative Comparison of Allosteric Glutaminase Inhibitors
| Inhibitor | Target(s) | IC50 (GLS1) | Cell Proliferation IC50 | Key Preclinical Findings | Clinical Status |
| BPTES | GLS1 | 0.16 - 3.3 µM[1][2][3][4] | Varies by cell line | Reduces tumor volume in lymphoma xenograft models[2]. | Preclinical Tool |
| Telaglenastat (CB-839) | GLS1 | 24 nM[5][6] | 20-55 nM (TNBC cell lines) | Suppresses tumor growth in TNBC and other xenograft models[5][7]. | Phase 1/2 Clinical Trials[8] |
| IPN60090 | GLS1 | 5 nM[3] | 14 nM (A549 cells)[3] | High oral exposure and in vivo target engagement[3][4]. | Phase 1 Clinical Trials[1][4] |
| Sirpiglenastat (DRP-104) | Broad Glutamine Antagonist (as DON) | Not Applicable | Varies by cell line | Antitumor activity as monotherapy and in combination with checkpoint inhibitors[9][10]. | Phase 1/2 Clinical Trials[11][12] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate mechanisms of action and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 7. Physiologically-based pharmacokinetic modeling of target-mediated drug disposition of bortezomib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing Whether Cancers With Specific Mutations Respond Better to Glutaminase Inhibitor, Telaglenastat Hydrochloride, Anti-Cancer Treatment, BeGIN Study [ctv.veeva.com]
- 9. researchgate.net [researchgate.net]
- 10. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. sirpiglenastat (DRP-104) / Dracen Pharma [delta.larvol.com]
A Comparative Guide to Glutaminase C-IN-1 and Alternative Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glutaminase C-IN-1 (Compound 968) with Leading Alternatives, Supported by Experimental Data and Detailed Protocols.
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has identified glutaminase as a critical therapeutic target. Glutaminase C (GAC), an isoform of glutaminase 1 (GLS1), is frequently overexpressed in various tumors, playing a pivotal role in cancer cell proliferation and survival. This guide provides a comparative analysis of this compound, also known as Compound 968, against other well-characterized glutaminase inhibitors: CB-839 (Telaglenastat), BPTES, and UPGL00004. The information presented herein is intended to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Performance Comparison of Glutaminase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives. The data has been compiled from various published studies to provide a quantitative comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity against Glutaminase C (GAC)
| Compound | Synonym | IC50 (GAC) | Mechanism of Action | Key Findings |
| This compound | Compound 968 | ~2.5 µM[1] | Allosteric | Inhibits cancer cell growth without affecting normal cells.[2][3] Blocks transformation induced by Rho GTPases.[1] |
| CB-839 | Telaglenastat | 24 nM[4] | Allosteric, slow-reversible | Potent and orally bioavailable.[4] Exhibits time-dependent inhibition.[5] |
| BPTES | - | 0.16 µM - 3.3 µM[3] | Allosteric | Selective for GLS1 over GLS2. Moderate potency and poor metabolic stability.[5] |
| UPGL00004 | - | 29 nM[6][7][8] | Allosteric | Potent inhibitor with high selectivity for GAC over GLS2.[6] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 | Reference |
| This compound (Compound 968) | HEY (Ovarian) | 8.9 ± 1.1 µM | [9] |
| SKOV3 (Ovarian) | 29.1 ± 4.1 µM | [9] | |
| IGROV-1 (Ovarian) | 3.5 ± 1.15 µM | [9] | |
| Ishikawa (Endometrial) | 25 µM | ||
| Hec-1B (Endometrial) | 25 µM | ||
| CB-839 | HCC1806 (TNBC) | 20-55 nM | [5][10] |
| MDA-MB-231 (TNBC) | 19 nM | ||
| HG-3 (CLL) | 0.41 µM | [11] | |
| MEC-1 (CLL) | 66.2 µM | [11] | |
| BPTES | MDA-MB-231 (TNBC) | 2.61 µM (6 days) | [3] |
| Aspc-1 (Pancreatic) | 10.2 µM (72 hrs) | [3] | |
| UPGL00004 | MDA-MB-231 (TNBC) | 70 nM | [12] |
| HS578T (TNBC) | 129 nM | [12] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| This compound (Compound 968) | P-493 B xenografted mouse model | Human B-cell Lymphoma | 200 µ g/mouse , i.p., daily for 12 days | ~50% reduction in tumor size.[2] | [2] |
| CB-839 | Mouse TNBC model | Triple-Negative Breast Cancer | 200 mg/kg, p.o. | Suppressed tumor growth by 61% relative to vehicle.[4] | [4] |
| JIMT-1 xenograft model | HER2+ Breast Cancer | 200 mg/kg, p.o. | 54% tumor growth inhibition as a single agent.[4] | [4] | |
| BPTES | P493 xenograft mice | Human B-cell Lymphoma | 10 mg/kg, i.p., every 3 days | ~50% reduction in xenograft growth over 10 days. | [13] |
Experimental Protocols
To ensure the reproducibility of the experimental results cited, detailed methodologies for key assays are provided below.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol describes a two-step enzymatic assay to measure the activity of Glutaminase C (GAC).
Materials:
-
Recombinant human GAC
-
L-glutamine
-
Tris-acetate buffer (pH 8.6)
-
EDTA
-
Potassium phosphate (K2HPO4)
-
Hydrochloric acid (HCl)
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
96-well microplate
-
Plate reader
Procedure:
-
Step 1: Glutaminase Reaction a. Prepare a reaction mixture containing 50 nM recombinant GAC, 20 mM L-glutamine, and the test inhibitor at various concentrations in 65 mM Tris-acetate buffer with 0.25 mM EDTA (pH 8.6). b. Initiate the reaction by adding 150 mM potassium phosphate. c. Incubate at room temperature for 10 minutes. d. Quench the reaction by adding 1 part 2.4 M HCl per 10 parts of the reaction mixture.[5]
-
Step 2: Glutamate Detection a. In a new 96-well plate, add an aliquot of the quenched reaction mixture to a solution containing Tris-HCl (pH 9.4), GDH, and NAD+. b. Incubate at room temperature for 40 minutes. c. Measure the absorbance at 340 nm using a plate reader. The amount of NADH produced is proportional to the glutamate generated in the first step.[14] d. A standard curve using known concentrations of glutamate should be generated to quantify the results.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the glutaminase inhibitor or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Glutaminase C Expression
This protocol describes the detection of GAC protein levels in cell lysates.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Glutaminase C (GAC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against GAC overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the glutaminase signaling pathway and a typical experimental workflow.
Caption: Glutaminase C signaling pathway and point of inhibition.
Caption: General workflow for comparing glutaminase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An Investigation into the Impact of a Glutaminase Inhibitor, Compound 968, on Nrf2 Signaling [mdpi.com]
- 5. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Glutaminase - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
Validating the Allosteric Binding Site of BPTES-Derived Inhibitors on Glutaminase C (GAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site validation for a class of allosteric inhibitors of Glutaminase C (GAC), typified by the parent compound BPTES and its more potent analogs like CB-839 and UPGL00004. GAC is a critical enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate, and has emerged as a significant therapeutic target.[1][2][3] Understanding the precise binding interactions of its inhibitors is paramount for the development of more effective cancer therapies.
Quantitative Comparison of GAC Inhibitors
The following table summarizes the key performance metrics of several well-characterized BPTES-class GAC inhibitors. These compounds allosterically inhibit GAC by binding to a site at the dimer/dimer interface, which stabilizes an inactive tetrameric conformation of the enzyme.[1][2]
| Inhibitor | IC50 (nM) | Kd (nM) | Binding Mechanism | Key Features |
| BPTES | ~3,500 | Not consistently reported | Allosteric, non-competitive | Parent compound of the class[2] |
| CB-839 | 29 - 30 | 25.6 ± 8.4 | Allosteric, non-competitive | More potent than BPTES, currently in clinical trials[2][4] |
| UPGL00004 | 29 | Not explicitly stated, but similar binding affinity to CB-839 | Allosteric, non-competitive | Improved microsomal stability compared to BPTES and CB-839[5][6] |
| UPGL00031 | 203 | Not reported | Allosteric, non-competitive | BPTES analog[1] |
| Compound 968 | IC50 in µM range | Not reported | Allosteric | Binds to a pocket between the N and C termini of a GAC dimer[7][8] |
| C19 | 6,800 (IC50) | 14,740 ± 3,830 (labeled) / 20,000 ± 4,800 (unlabeled) | Non-competitive | Novel inhibitor identified through screening[4] |
Experimental Protocols for Binding Site Validation
The validation of the allosteric binding site of BPTES-derived inhibitors on GAC relies on a combination of structural, biochemical, and biophysical techniques.
X-Ray Crystallography
This is the gold standard for determining the precise binding location and orientation of an inhibitor within its target protein.
-
Objective: To obtain a high-resolution 3D structure of the GAC-inhibitor complex.
-
Methodology:
-
Protein Expression and Purification: Recombinant human GAC is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization: The purified GAC is co-crystallized with the inhibitor of interest. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A 3D model is then built into this map and refined to yield the final structure.
-
-
Key Findings from Published Studies: X-ray crystal structures of GAC in complex with BPTES, CB-839, and UPGL00004 have confirmed that these inhibitors bind to the same allosteric pocket located at the interface between two GAC dimers, near the activation loop.[1][2][5] This binding stabilizes an inactive tetrameric conformation of the enzyme.[1][2]
Fluorescence-Based Binding Assays
These assays provide a direct readout of inhibitor binding to GAC in solution.
-
Objective: To quantify the binding affinity (Kd) of inhibitors to GAC.
-
Methodology (Tryptophan Fluorescence Quenching):
-
A mutant form of GAC is engineered where a tryptophan residue is introduced near the allosteric binding site (e.g., GAC(F327W)).[9][10][11]
-
The intrinsic fluorescence of the tryptophan residue is monitored.
-
Upon inhibitor binding, a conformational change occurs, leading to quenching (a decrease) of the tryptophan fluorescence.[9][10][11]
-
By titrating increasing concentrations of the inhibitor and measuring the corresponding decrease in fluorescence, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.
-
-
Key Findings: This method has been used to demonstrate the direct binding of BPTES, CB-839, and UPGL00004 to GAC and to compare their binding affinities.[6]
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in inhibitor binding.
-
Objective: To confirm the importance of specific residues within the binding pocket for inhibitor interaction.
-
Methodology:
-
Amino acid residues in the putative binding pocket (identified from crystallography data) are mutated to other residues (e.g., alanine).
-
The binding affinity of the inhibitor to the mutant GAC protein is then measured using a method like the fluorescence-based assay described above.
-
A significant reduction in binding affinity for the mutant protein compared to the wild-type protein indicates that the mutated residue is critical for inhibitor binding.
-
-
Key Findings: Mutagenesis studies have corroborated the binding site identified by X-ray crystallography by showing that mutation of residues in the allosteric pocket disrupts inhibitor binding.[7][12]
Visualizing the Pathway and Experimental Logic
Signaling Pathway of GAC in Cancer Metabolism
Caption: Role of GAC in cancer cell glutamine metabolism.
Experimental Workflow for Binding Site Validation
Caption: Integrated workflow for GAC inhibitor binding site validation.
Logical Relationship of Evidence for Allosteric Inhibition
Caption: Converging evidence for the allosteric inhibition of GAC.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Conformational changes in the activation loop of mitochondrial glutaminase C: A direct fluorescence readout that distinguishes the binding of allosteric inhibitors from activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Glutaminase C Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key enzyme in this altered metabolism is Glutaminase C (GAC), a mitochondrial enzyme crucial for the conversion of glutamine to glutamate. This reaction fuels the tricarboxylic acid (TCA) cycle and supports various biosynthetic pathways essential for rapid cell proliferation, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). Consequently, the development of GAC inhibitors has emerged as a significant strategy in oncology. This guide provides a comparative analysis of prominent GAC inhibitors, focusing on their efficacy in breast cancer models, supported by experimental data and detailed protocols.
Overview of Glutaminase C Inhibitors
Several small-molecule inhibitors targeting GAC have been developed and investigated. The most extensively studied are CB-839 (Telaglenastat) and BPTES. More recently, other compounds like Compound 968 and UPGL00004 have also shown promise. These inhibitors typically act as allosteric modulators of GAC, preventing its catalytic activity.
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of both GAC and its splice variant KGA.[1][2] It has demonstrated significant antitumor activity in preclinical models of TNBC and has advanced into clinical trials.[3][4][5]
BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is another well-characterized allosteric inhibitor of GAC.[6][7] While it has been instrumental in validating GAC as a therapeutic target, its pharmacological properties are generally considered less optimal than those of CB-839.[7]
Compound 968 is a small molecule that also acts as an allosteric inhibitor of GAC.[8] It has been shown to inhibit the growth of various cancer cells, including breast cancer.[9]
UPGL00004 is a newer analog of BPTES that has demonstrated high potency against GAC.[10][11]
Comparative Efficacy in Breast Cancer Cell Lines
The sensitivity of breast cancer cell lines to GAC inhibitors varies, with TNBC cells generally showing higher sensitivity compared to estrogen receptor-positive (ER+) cell lines.[4][6] This is often correlated with higher GAC expression and a greater dependence on glutamine metabolism in TNBC.[2]
| Inhibitor | Cell Line | Subtype | IC50 | Reference |
| CB-839 | HCC1806 | TNBC | 20-55 nM | [6] |
| MDA-MB-231 | TNBC | 26 nM | [12] | |
| T47D | ER+ | >1 µM | [6] | |
| BT549 | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| MDA-MB-468 | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| Hs578T | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| BPTES | HCC1806 | TNBC | ≥2 µM | [6] |
| MDA-MB-231 | TNBC | ≥2 µM | [6] | |
| BT549 | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| MDA-MB-468 | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| Hs578T | TNBC | Lower in RPMI 1640 vs αMEM | [12] | |
| Compound 968 | MDA-MB-231 | TNBC | ≤ 10 µM | |
| SKBR3 | HER2+ | ≤ 10 µM | ||
| UPGL00004 | MDA-MB-231 | TNBC | More potent than CB-839 and BPTES in some assays | [10] |
Note on Assay Conditions: It is crucial to consider the experimental conditions when comparing IC50 values. For instance, the composition of the cell culture medium can significantly impact the apparent potency of GAC inhibitors. Studies have shown that the presence of pyruvate in the medium can attenuate the growth-inhibitory effects of CB-839 and BPTES by providing an alternative anaplerotic source for the TCA cycle.[12]
Signaling Pathways and Mechanisms of Action
GAC plays a central role in cancer cell metabolism. Its inhibition disrupts multiple downstream pathways critical for tumor growth and survival.
Inhibition of GAC leads to a reduction in glutamate and α-ketoglutarate levels, thereby depleting TCA cycle intermediates and impairing cellular energy production.[2] This also affects the synthesis of glutathione (GSH), a key antioxidant, leading to increased oxidative stress.[13] Furthermore, GAC inhibition has been shown to suppress the mTOR signaling pathway and induce the ATF4-mediated integrated stress response, contributing to its anti-proliferative effects.[4]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of GAC inhibitors.
General Experimental Workflow
Glutaminase Activity Assay
This assay measures the enzymatic activity of GAC in the presence of inhibitors. A common method is a coupled biochemical assay.[6]
-
Enzyme Source: Recombinant human GAC (rHu-GAC) or cell lysates from breast cancer cell lines.
-
Reaction Mixture: Prepare a reaction buffer containing a phosphate source (as GAC is phosphate-activated), glutamine as the substrate, and the GAC inhibitor at various concentrations.
-
Coupled Reaction: The production of glutamate is coupled to the activity of glutamate dehydrogenase, which oxidizes glutamate and reduces NAD+ to NADH.
-
Detection: The increase in NADH is monitored spectrophotometrically at 340 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of GAC inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the GAC inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting cell viability against inhibitor concentration.
Western Blotting for GAC Expression and Pathway Modulation
Western blotting is used to determine the protein levels of GAC and key components of its downstream signaling pathways.
-
Protein Extraction: Lyse treated and untreated breast cancer cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for GAC, and other proteins of interest (e.g., p-mTOR, ATF4, actin as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Glutaminase C inhibitors, particularly CB-839, represent a promising therapeutic strategy for breast cancer, especially for the difficult-to-treat TNBC subtype. The efficacy of these inhibitors is closely linked to the metabolic phenotype of the cancer cells, highlighting the importance of patient stratification based on biomarkers such as GAC expression. This guide provides a comparative framework for understanding the key GAC inhibitors and offers standardized methodologies for their evaluation. Further research into novel GAC inhibitors and combination therapies holds the potential to improve outcomes for breast cancer patients.
References
- 1. Frontiers | Growth-promoting function of the cGAS-STING pathway in triple-negative breast cancer cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
A Comparative Guide to Glutaminase C-IN-1 and Other Glutaminase Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Glutaminase C-IN-1 (also known as Compound 968) with other prominent glutaminase inhibitors, namely CB-839 (Telaglenastat) and BPTES, across various cancer models. The information is compiled from preclinical studies to support researchers in evaluating these compounds for further investigation.
Mechanism of Action
This compound, CB-839, and BPTES are allosteric inhibitors of glutaminase (GLS), with a particular affinity for the Glutaminase C (GAC) isoform, which is a key enzyme in cancer cell metabolism.[1][2] By inhibiting GAC, these compounds block the conversion of glutamine to glutamate, a crucial step in the metabolic pathway that fuels the tricarboxylic acid (TCA) cycle in many cancer cells.[3][4] This disruption of glutamine metabolism can lead to decreased proliferation and survival of cancer cells that are dependent on this pathway.
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, CB-839, and BPTES in various cancer cell lines. This data provides a quantitative comparison of their potency in inhibiting cancer cell proliferation in vitro.
| Cancer Type | Cell Line | This compound (Compound 968) IC50 | CB-839 (Telaglenastat) IC50 | BPTES IC50 |
| Breast Cancer | MDA-MB-231 | - | 33 nM[1] | 2.4 µM[1] |
| HCC1806 | - | 8 nM[5] | - | |
| T47D | - | > 1 µM[5] | - | |
| Colorectal Cancer | HT29 | - | 19.10 µM (48h), 8.75 µM (96h)[6] | - |
| SW480 | - | 37.48 µM (48h), 51.41 µM (96h)[6] | - | |
| HCT116 | - | 43.26 µM (48h), 26.31 µM (96h)[6] | - | |
| Leukemia | MEC-1 | - | IC50 values established[3] | - |
| HG-3 | - | IC50 values established[3] | - | |
| Ovarian Cancer | SKOV3 | - | IC50 reported[7] | - |
| ES-2 | - | IC50 reported[7] | - | |
| Lung Cancer | A549 | IC50 of a derivative reported as 0.017 µM[8] | - | - |
| Kidney Cancer | Caki-1 | IC50 of a derivative reported as 0.019 µM[8] | - | - |
| Liver Cancer | H22 | IC50 of a derivative reported as 6.78 µM[8] | - | - |
In Vivo Efficacy: Preclinical Tumor Models
The antitumor activity of these glutaminase inhibitors has been evaluated in various xenograft models. The following table summarizes key findings from these in vivo studies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| This compound (Compound 968) | Mouse Xenograft Model | 200 µ g/mouse ; i.p.; daily for 12 days[5] | Caused a ~50% reduction in tumor size.[5] |
| CB-839 (Telaglenastat) | KRAS-mutant Lung Adenocarcinoma PDX | 200 mg/kg; orally; twice daily for 21-28 days[9] | Selectively impaired tumor growth in specific genetic subtypes.[9] |
| BPTES | Pancreatic Cancer Xenografts | 12.5 mg/kg; i.p.; once daily for 4 weeks | Showed statistically significant tumor growth inhibition. |
| Human B Cell Lymphoma (P493) Xenografts | - | Reduced tumor growth by approximately 50% over a 10-day treatment period. |
Signaling Pathways and Experimental Workflows
To understand the broader context of glutaminase inhibition, it is essential to visualize the affected signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Glutamine Metabolism and TCA Cycle
The following diagram illustrates the central role of glutaminase in converting glutamine to glutamate, which then fuels the TCA cycle. Inhibition of glutaminase disrupts this critical pathway for cancer cell bioenergetics and biosynthesis.
Caption: Glutaminase in the glutamine metabolism pathway.
Experimental Workflow for In Vitro Inhibitor Screening
This diagram outlines a typical workflow for evaluating the efficacy of glutaminase inhibitors in a laboratory setting.
Caption: Workflow for in vitro screening of glutaminase inhibitors.
General Logic for In Vivo Efficacy Studies
This diagram illustrates the logical flow of a typical in vivo study to assess the antitumor effects of a glutaminase inhibitor.
Caption: Logical flow of an in vivo efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of glutaminase inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the glutaminase inhibitor (e.g., this compound, CB-839, BPTES) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and inhibitor groups). Administer the glutaminase inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Endpoint: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed to assess target engagement and downstream effects.
Western Blotting
-
Sample Preparation: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., GLS1, c-Myc, or downstream signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational comparison of this compound with other key glutaminase inhibitors. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical development in specific cancer contexts.
References
- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Independent Validation of Glutaminase C-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric glutaminase C (GAC) inhibitor, Glutaminase C-IN-1 (also known as Compound 968), with other notable alternatives. The information herein is supported by a comprehensive review of published experimental data.
Glutaminase C (GAC), a key enzyme in cancer cell metabolism, has emerged as a critical therapeutic target. It catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports the biosynthetic needs of rapidly proliferating tumor cells.[1] this compound is an allosteric inhibitor of GAC that has demonstrated potential in inhibiting cancer cell growth.[2] This guide offers a comparative analysis of this compound against other well-characterized GAC inhibitors: BPTES, CB-839 (Telaglenastat), and UPGL00031, to aid in the selection and validation of these compounds for research and drug development purposes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and its alternatives, as reported in various studies. These values provide a quantitative measure of their potency against GAC.
| Inhibitor | Common Name/Synonym | IC50 | Ki | Cell Line/System | Reference |
| This compound | Compound 968 | ~2.5 µM | Not Reported | Glutaminase C | [3] |
| 8.9 ± 1.1 µM | HEY (ovarian cancer) | [4] | |||
| 29.1 ± 4.1 µM | SKOV3 (ovarian cancer) | [4] | |||
| 3.5 ± 1.15 µM | IGROV (ovarian cancer) | [4] | |||
| BPTES | 0.16 µM | ~3 µM (vs. glutamine) | Rat Kidney-type Glutaminase (KGA) | [5][6] | |
| ≥2 µmol/L | 0.2 - 3 µmol/L | HCC1806 & MDA-MB-231 (TNBC) | [1] | ||
| CB-839 | Telaglenastat | 20-55 nmol/L | Not Reported | HCC1806 & MDA-MB-231 (TNBC) | [1] |
| 20-30 nmol/L | Mouse kidney and brain homogenates | [1] | |||
| UPGL00031 | 203 nM | Not Reported | Recombinant human GAC | [7] |
In Vivo Efficacy
Preclinical studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Dosage | Outcome | Reference |
| This compound | P-493 B-cell lymphoma xenograft | 200 µ g/mouse , i.p., daily for 12 days | ~50% reduction in tumor size | [8] |
| Endometrial cancer xenograft | Not specified | Significantly suppressed tumor growth | [4] | |
| BPTES | Pancreatic cancer patient-derived xenograft | Not specified (nanoparticle formulation) | Modest antitumor effects as monotherapy | [9] |
| CB-839 | Triple-negative breast cancer xenograft | 200 mg/kg, p.o., twice daily for 28 days | Suppressed tumor growth by 61% | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental validation processes, the following diagrams illustrate the GAC signaling pathway, a typical experimental workflow for inhibitor validation, and a logical comparison of the inhibitors.
Figure 1: Glutaminase C signaling pathway in cancer.
Figure 2: Experimental workflow for GAC inhibitor validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibiting G protein βγ signaling blocks prostate cancer progression and enhances the efficacy of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Gαi2 Protein Inhibition Blocks Chemotherapy- and Anti-Androgen-Induced Prostate Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glutaminase C-IN-1
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Glutaminase C-IN-1, a potent allosteric inhibitor of Glutaminase C (GAC). Adherence to these protocols is critical to protect both laboratory personnel and the environment.
Key Safety and Hazard Information
This compound presents specific hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following table summarizes crucial safety data:
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) | Incompatible Materials |
| Acute toxicity, Oral (Category 4)[1] | Wash skin thoroughly after handling.[1] | Safety goggles with side-shields[1] | Strong acids/alkalis[1] |
| Acute aquatic toxicity (Category 1)[1] | Do not eat, drink or smoke when using this product.[1] | Protective gloves[1] | Strong oxidizing/reducing agents[1] |
| Chronic aquatic toxicity (Category 1)[1] | Avoid release to the environment.[1] | Impervious clothing[1] | |
| Collect spillage.[1] | Suitable respirator[1] | ||
| Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Context: Waste Generation
This compound is typically used in cancer research to inhibit cancer cell growth[2][3]. It is an allosteric inhibitor of Glutaminase C, an enzyme crucial for the metabolic processes of many cancer cells[2][3][4]. In a laboratory setting, waste containing this compound is generated from various experimental procedures, including:
-
In vitro cell-based assays: Leftover media, cell lysates, and contaminated labware (e.g., pipette tips, microplates) from treating cancer cell lines.
-
Preparation of stock solutions: Residual solid compound and contaminated vials. Solutions are often prepared in solvents like DMSO[2].
-
Accidental spills: Any material used to clean up a spill of either the solid compound or its solutions.
Given its high toxicity to aquatic life, it is imperative that none of this waste enters the drainage system[1].
Step-by-Step Disposal Protocol
The following procedure outlines the safe collection and disposal of this compound waste.
-
Segregation of Waste:
-
All waste contaminated with this compound, including solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused stock solutions, cell culture media), must be segregated from general laboratory waste.
-
-
Solid Waste Collection:
-
Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For spills of the solid compound, carefully sweep up the material, avoiding dust formation, and place it into the designated solid hazardous waste container[5].
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.
-
Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1].
-
-
Labeling:
-
Clearly label the hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
-
Storage:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition, pending disposal[1].
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Comprehensive Handling Protocols for Glutaminase C-IN-1
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Glutaminase C-IN-1. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is an allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] Its role in inhibiting cancer cell growth underscores its importance in oncological research.[1][2] However, like all chemical compounds, it requires careful handling to mitigate any potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Impervious clothing (lab coat) | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely. |
Data sourced from DC Chemicals Safety Data Sheet.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the lab to its final disposal is critical for safety and operational efficiency.
Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes and skin.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
The following diagram illustrates a typical workflow for an in-vitro experiment using this compound.
Caption: A typical workflow for in-vitro experiments.
Emergency Procedures: Be Prepared
Accidents can happen. Immediate and appropriate action is crucial.
| Emergency Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] Never give anything by mouth to an unconscious person.[4] |
| In Case of Skin Contact | Wash off with soap and plenty of water.[4] |
| In Case of Eye Contact | Flush eyes with water as a precaution.[4] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration.[4] |
Data sourced from DC Chemicals and ChemicalBook Safety Data Sheets.[3][4]
Disposal Plan: Environmental Responsibility
This compound is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.
-
Waste Collection: Collect spillage and dispose of the compound and its container in an approved waste disposal plant.[3]
-
Environmental Precautions: Keep the product away from drains, water courses, and the soil.[3]
Signaling Pathway Inhibition
This compound functions by allosterically inhibiting Glutaminase C (GAC), which plays a critical role in the metabolic reprogramming of cancer cells. This inhibition disrupts the conversion of glutamine to glutamate, a key step in providing fuel for the TCA cycle and building blocks for biosynthesis.
Caption: Inhibition of GAC by this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
